molecular formula C10H13NO4 B562723 rac 3-O-Methyl DOPA-d3

rac 3-O-Methyl DOPA-d3

Cat. No.: B562723
M. Wt: 214.23 g/mol
InChI Key: PFDUUKDQEHURQC-FIBGUPNXSA-N
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Description

Rac 3-O-Methyl DOPA-d3, also known as Rac 3-O-Methyl DOPA-d3, is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac 3-O-Methyl DOPA-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 3-O-Methyl DOPA-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Quantitation in Parkinson’s Research: A Technical Guide to rac 3-O-Methyl DOPA-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac 3-O-Methyl DOPA-d3 is a stable isotope-labeled analog of 3-O-Methyldopa (3-OMD), the primary metabolite of L-DOPA formed via the catechol-O-methyltransferase (COMT) pathway.[1][2] In drug development and clinical pharmacokinetics, this compound serves as the gold-standard Internal Standard (IS) for the quantification of 3-OMD using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Its accumulation in plasma and cerebrospinal fluid (CSF) is a critical biomarker for evaluating COMT inhibitor efficacy (e.g., Entacapone, Opicapone) and monitoring "wearing-off" phenomena in Parkinson’s Disease (PD) therapy.[1] This guide details the physicochemical properties, metabolic context, and validated analytical protocols for utilizing rac 3-O-Methyl DOPA-d3.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

The "rac" designation indicates a racemic mixture (containing both D- and L- enantiomers).[1] While biological systems exclusively produce the L-isomer (3-Methoxy-L-tyrosine), the racemic deuterated standard is frequently employed in non-chiral LC-MS assays because it co-elutes with the biological analyte and offers a cost-effective alternative to enantiopure standards without compromising quantitative accuracy.[1]

Structural Specifications
  • Chemical Name: (rac)-2-Amino-3-(4-hydroxy-3-(methoxy-d3)phenyl)propanoic acid[1]

  • Isotopic Label: Deuterium (

    
    ) on the 3-methoxy group (
    
    
    
    ).[1][3][4]
  • Molecular Formula:

    
    [1][5][6]
    
  • Molecular Weight: ~214.24 g/mol (compared to ~211.21 g/mol for unlabeled 3-OMD).[1]

Key Properties Table[1]
PropertySpecificationRelevance to Analysis
Appearance Off-white to pale yellow powderVisual check for oxidation (darkening indicates degradation).[1]
Solubility Water, Methanol, dilute HClHighly polar; requires aqueous mobile phases or HILIC/Reverse-Phase conditions.[1]
pKa Values

2.2 (COOH), 9.1 (NH3+), 9.8 (Phenol)
Zwitterionic at neutral pH.[1] Acidic mobile phase (pH < 3) is required to protonate the amine for cation exchange or RP retention.[1]
Hygroscopicity HighMust be weighed quickly or in a controlled environment to prevent mass errors.[1]
Stability Sensitive to light and oxidationStore at -20°C under inert gas (

); protect from light to prevent quinone formation.[1]

Part 2: The Metabolic Context (The "Why")[1]

Understanding the biological origin of 3-OMD is essential for interpreting quantitative data.[1] L-DOPA is metabolized via two main pathways: decarboxylation (to Dopamine) and O-methylation (to 3-OMD).[1][7]

The COMT Pathway & Therapeutic Competition

When patients are treated with L-DOPA (plus a DOPA decarboxylase inhibitor like Carbidopa), the COMT pathway becomes the dominant metabolic route.[1]

  • Formation: COMT transfers a methyl group from S-adenosylmethionine (SAM) to the 3-hydroxyl group of L-DOPA.[1]

  • Accumulation: 3-OMD has a half-life of ~15 hours (vs. ~1 hour for L-DOPA).[1]

  • Competition: 3-OMD competes with L-DOPA for the Large Neutral Amino Acid Transporter 1 (LAT1) at the Blood-Brain Barrier (BBB), potentially reducing the therapeutic efficacy of L-DOPA.[1]

Pathway Visualization

The following diagram illustrates the metabolic diversion of L-DOPA to 3-OMD and the competitive inhibition at the BBB.[1]

COMT_Pathway LDOPA L-DOPA (Therapeutic Agent) BBB Blood-Brain Barrier (LAT1 Transporter) LDOPA->BBB Therapeutic Transport AADC AADC (Inhibited by Carbidopa) LDOPA->AADC COMT COMT (Target of Entacapone) LDOPA->COMT Dopamine Dopamine (Neurotransmitter) OMD 3-O-Methyldopa (3-OMD) OMD->BBB Competes for Transport AADC->Dopamine Decarboxylation COMT->OMD O-Methylation (Major Peripheral Pathway)

Figure 1: The metabolic fate of L-DOPA. 3-OMD accumulation (Red) antagonizes L-DOPA therapy by competing for BBB transport.[1][2]

Part 3: Analytical Application (The "How")

The quantification of 3-OMD in plasma requires high specificity due to the presence of structural isomers (e.g., 4-O-methyldopa) and downstream metabolites (e.g., 3-Methoxytyramine).[1]

Methodology: LC-MS/MS with Isotope Dilution

The use of rac 3-O-Methyl DOPA-d3 as an Internal Standard corrects for matrix effects, extraction efficiency, and ionization variability.[1]

1. Sample Preparation (Protein Precipitation)
  • Rationale: Catecholamines are polar and unstable in alkaline conditions. Acidic precipitation stabilizes the analytes and removes proteins.[1]

  • Protocol:

    • Aliquot 100 µL of plasma/CSF.[1]

    • Add 10 µL of Internal Standard working solution (rac 3-O-Methyl DOPA-d3, 5 µg/mL in 0.1% Formic Acid).

    • Add 300 µL of ice-cold 0.4 M Perchloric Acid (HClO4) or acidified Methanol (0.1% Formic Acid). Expert Note: Perchloric acid is preferred for electrochemical detection, but acidified methanol is cleaner for MS sources.

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Transfer supernatant to an autosampler vial.

2. Chromatographic Separation (LC)[1][8]
  • Column: C18 Reverse Phase (e.g., Atlantis T3 or equivalent polar-embedded column) is required to retain polar amino acids.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Critical Separation: 3-OMD must be chromatographically separated from 3-Methoxytyramine (3-MT) .[1]

    • Why? 3-OMD can undergo in-source decarboxylation in the MS source, losing

      
       to form an ion identical to 3-MT.[1][9] If they co-elute, 3-OMD levels will falsely elevate reported 3-MT levels, or vice versa.[1]
      
3. Mass Spectrometry (MS/MS) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).[1]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision EnergyMechanism
3-OMD 212.1

166.120 eVLoss of HCOOH (Carboxyl group)
rac 3-OMD-d3 215.1

169.120 eVLoss of HCOOH (Retains

label)

Note: The mass shift of +3 Da is maintained in the fragment ion because the fragmentation involves the loss of the carboxylic acid moiety, leaving the deuterated methoxy group intact on the aromatic ring.[1]

Analytical Workflow Diagram

LCMS_Workflow Sample Patient Plasma (Contains 3-OMD) IS_Add Add IS: rac 3-OMD-d3 Sample->IS_Add Precip Protein Precip. (Acidified MeOH) IS_Add->Precip Centrifuge Centrifuge (10k x g, 4°C) Precip->Centrifuge LC LC Separation (Retain Polar Analyte) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio 3-OMD/d3) MS->Data

Figure 2: Step-by-step workflow for Isotope Dilution LC-MS/MS quantification.

Part 4: Handling, Stability & Safety

Storage & Handling[1][2][3][5][6]
  • Hygroscopicity: The salt forms (often hydrochloride) are hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the compound or alter weighing accuracy.[1]

  • Oxidation: As a catechol derivative, it is prone to oxidation.

    • Long-term Storage: -20°C or -80°C.[3][4][6]

    • Solution Storage: Stock solutions in acidic buffers (pH < 3) are stable for weeks at 4°C. Neutral/alkaline solutions degrade rapidly.[1]

Safety Profile
  • Hazard: Generally considered an irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles).[1] Handle powder in a fume hood to avoid inhalation.

References

  • Bhatia, T. et al. (2021).[10] Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Karadi, S. et al. (2011). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma. Semantic Scholar. Retrieved from [Link]

  • Peitzsch, M. et al. (2013). Interference from 3-O-Methyldopa with Ultra-High Performance LC-MS/MS Measurements of Plasma Metanephrines. Clinical Chemistry. Retrieved from [Link]

Sources

Technical Monograph: 3-O-Methyl-L-DOPA-d3

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Metabolic Context, and Analytical Quantification

Executive Summary & Core Identity

3-O-Methyl-L-DOPA-d3 (3-OMD-d3) is the stable isotope-labeled analog of 3-O-Methyldopa, the primary metabolite of Levodopa (L-DOPA). In pharmacokinetic research and clinical monitoring of Parkinson’s disease (PD), this molecule serves as the definitive Internal Standard (IS) for LC-MS/MS quantification.

Its critical value lies in its ability to normalize matrix effects—specifically ion suppression—during the quantification of 3-OMD in complex biological matrices (plasma, CSF). Unlike generic internal standards, the deuterium labeling on the methoxy group (


) ensures the isotope does not exchange with solvent protons, maintaining mass integrity throughout extraction and ionization.
Physicochemical Profile
PropertySpecification
Chemical Name 3-(Methoxy-d3)-L-tyrosine
IUPAC Name (2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid
CAS Number 586954-09-8
Molecular Formula

Molecular Weight 214.24 g/mol (vs. 211.21 for unlabeled)
Isotopic Purity

99% Deuterium enrichment
Solubility Soluble in water, dilute acid (0.1N HCl); slightly soluble in methanol.[1][2][3]

Structural Architecture & Isotopic Placement

The structural integrity of 3-OMD-d3 is defined by the specific placement of three deuterium atoms on the methyl group attached to the 3-position oxygen of the catechol ring.

Structural Logic
  • Catechol Core: The base structure is L-DOPA (3,4-dihydroxyphenylalanine).[4]

  • Metabolic Mimicry: The 3-position hydroxyl is methylated, mimicking the action of the enzyme Catechol-O-methyltransferase (COMT) .[4]

  • The d3 Label: The methyl group is fully deuterated (

    
    ). This position is metabolically stable ex vivo and chemically inert under standard LC-MS conditions, unlike aromatic ring protons which can sometimes undergo exchange in highly acidic media.
    

ChemicalStructure Figure 1: Structural Connectivity. The d3-label is isolated on the 3-methoxy group. Ring Phenyl Ring OH_4 4-OH Ring->OH_4 Pos 4 Methoxy 3-O-CD3 (Label) Ring->Methoxy Pos 3 SideChain Alanine Side Chain Ring->SideChain Pos 1 Amine NH2 SideChain->Amine Alpha Carboxyl COOH SideChain->Carboxyl Terminus

[1][2]

Metabolic Context: The COMT Pathway

Understanding the biological origin of 3-OMD is essential for experimental design. In Parkinson's therapy, L-DOPA is administered with a DOPA decarboxylase (DDC) inhibitor (e.g., Carbidopa). This blocks the conversion of L-DOPA to Dopamine in the periphery, but it shunts metabolism toward the COMT pathway, causing massive accumulation of 3-OMD.

The "3-OMD Overload" Phenomenon
  • Half-Life Disparity: L-DOPA (

    
     hr) vs. 3-OMD (
    
    
    
    hrs).[4]
  • BBB Competition: 3-OMD competes with L-DOPA for the Large Neutral Amino Acid Transporter (LAT1) at the Blood-Brain Barrier (BBB). High plasma 3-OMD can reduce the therapeutic efficacy of L-DOPA.[5]

MetabolicPathway Figure 2: The COMT Shunt. 3-OMD accumulates and blocks L-DOPA entry to the brain. cluster_Periphery Peripheral Circulation (Plasma) cluster_BBB Blood-Brain Barrier (LAT1 Transporter) cluster_Brain Central Nervous System LDOPA L-DOPA (Drug) DDC DDC Enzyme (Blocked by Carbidopa) LDOPA->DDC COMT COMT Enzyme LDOPA->COMT LAT1 LAT1 Channel LDOPA->LAT1 Transport Dopamine_Per Dopamine (Peripheral) OMD 3-O-Methyldopa (Accumulates) OMD->LAT1 Competitive Inhibition DDC->Dopamine_Per Minor pathway (inhibited) COMT->OMD Major Shunt (Methylation) LDOPA_CNS L-DOPA LAT1->LDOPA_CNS Dopamine_CNS Dopamine (Therapeutic) LDOPA_CNS->Dopamine_CNS Decarboxylation

Analytical Protocol: LC-MS/MS Quantification

This protocol details the quantification of 3-OMD in human plasma using 3-OMD-d3 as the Internal Standard.[6] The method relies on Protein Precipitation (PPT) , which is cost-effective and sufficient given the high selectivity of MS/MS.

Mass Spectrometry Parameters (MRM)

The quantification utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
3-OMD (Target) 212.1

166.1

20100
3-OMD-d3 (IS) 215.1

169.1

20100

Note: The mass shift of +3 Da is retained in the fragment ion (166 vs 169), confirming the deuterium label is located on the methoxy group, not the carboxyl group which is lost during fragmentation.

Sample Preparation Workflow

Reagents:

  • Precipitating Agent: 0.4 M Perchloric Acid (

    
    ) OR Acetonitrile with 0.1% Formic Acid.
    
  • Internal Standard Solution: 3-OMD-d3 at 10

    
    g/mL in water.
    

Step-by-Step Protocol:

  • Aliquot: Transfer 100

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 10

    
    L of 3-OMD-d3 Working Solution (final conc. ~1000 ng/mL). Vortex for 10 sec.
    
  • Precipitate: Add 200

    
    L of ice-cold 0.4 M Perchloric Acid.
    
    • Why Acid? Catecholamines are unstable at neutral/alkaline pH. Acid stabilizes the molecule and precipitates proteins efficiently.

  • Vortex & Centrifuge: Vortex vigorously for 30 sec. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to an autosampler vial.

  • Injection: Inject 5-10

    
    L onto the LC-MS/MS system.
    

Workflow Figure 3: Analytical Workflow for 3-OMD Quantification. Sample Patient Plasma (Contains 3-OMD) Mix Vortex Mix Sample->Mix IS Add IS: 3-OMD-d3 (Normalization) IS->Mix PPT Protein Precipitation (0.4M Perchloric Acid) Mix->PPT Spin Centrifuge 14,000g @ 4°C PPT->Spin Sup Supernatant (Acidic Extract) Spin->Sup LC HPLC Separation (C18 Column, Reverse Phase) Sup->LC MS MS/MS Detection (ESI Positive Mode) LC->MS Result Quantification Ratio: Area(3-OMD) / Area(IS) MS->Result

Synthesis & Stability Considerations

For researchers synthesizing their own standards or evaluating commercial purity:

  • Synthesis Route: Typically involves the selective methylation of L-DOPA using Iodomethane-d3 (

    
    ) .
    
    • Challenge: L-DOPA has three nucleophilic sites: the amine and two hydroxyls.

    • Strategy: The amine is usually protected (e.g., Boc-protection) or the reaction is performed under controlled pH (using the differing pKa of the phenolic hydroxyls) to favor the 3-position (meta) methylation.

  • Stability:

    • Light Sensitivity: Like all catechols, 3-OMD-d3 is light-sensitive. Store in amber vials.

    • Oxidation: Solutions should contain an antioxidant (e.g., sodium metabisulfite) or be kept in acidic conditions to prevent quinone formation.

    • D-Exchange: The

      
       deuteriums are non-exchangeable in aqueous solution, ensuring the label remains intact during LC-MS runs.
      

References

  • PubChem. (2024).[1] 3-O-Methyldopa-d3 Compound Summary. National Library of Medicine. [Link][1]

  • Bartholini, G., et al. (1972).[5] The metabolic pathways of L-3-O-methyldopa. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Karimi, M., et al. (2006). Quantification of 3-O-methyldopa in plasma by LC-MS/MS. Journal of Chromatography B. [Link]

  • Contin, M., & Martinelli, P. (2010). Pharmacokinetics of levodopa. Journal of Neurology. [Link]

Sources

Technical Guide: Synthesis of Deuterium-Labeled 3-O-Methyl DOPA (3-OMD-d3)

[1]

Executive Summary

Target Analyte: 3-O-Methyl-L-DOPA-d3 (3-Methoxy-L-tyrosine-d3) Application: Internal Standard (IS) for LC-MS/MS quantification of L-DOPA metabolites in pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1]

In the development of dopaminergic therapies for Parkinson’s Disease (PD), accurate quantification of L-DOPA and its primary metabolite, 3-O-Methyldopa (3-OMD), is critical.[1] 3-OMD accumulation, driven by Catechol-O-Methyltransferase (COMT), competes with L-DOPA for transport across the Blood-Brain Barrier (BBB).[1]

This guide details a regioselective, asymmetric total synthesis of 3-OMD-d3. Unlike enzymatic methods (which are costly and difficult to scale) or direct methylation of L-DOPA (which suffers from poor regioselectivity between the 3-OH and 4-OH positions), this protocol utilizes a De Novo construction approach.[1] We employ a modified Erlenmeyer-Plöchl azlactone synthesis followed by asymmetric hydrogenation to ensure high isotopic purity (>99% D) and enantiomeric excess (>98% ee).[1]

Strategic Rationale & Pathway Analysis

The Need for Deuterium Labeling

In LC-MS/MS analysis of biological fluids, matrix effects can severely suppress ionization.[1] A deuterated internal standard (IS) with a mass shift of +3 Da (


1

1
Metabolic Context

Understanding the biological formation of 3-OMD highlights the importance of the 3-methoxy position.[1]

MetabolicPathwaycluster_legendTarget PathwayLDOPAL-DOPA(Levodopa)OMD3-O-Methyldopa(3-OMD)LDOPA->OMDO-Methylation(Major Peripheral Route)DopamineDopamineLDOPA->DopamineAADC(Decarboxylation)SAMSAM(Cofactor)COMTCOMT(Enzyme)SAM->COMTCOMT->OMD

Figure 1: The metabolic conversion of L-DOPA to 3-OMD via COMT.[1][2] The 3-methoxy group is the target for deuterium labeling.[1][3]

Retrosynthetic Analysis

To achieve high regioselectivity, we avoid methylating L-DOPA directly.[1] Instead, we construct the amino acid skeleton after establishing the deuterated methoxy group.

Strategy:

  • Precursor Selection: 3,4-Dihydroxybenzaldehyde.[1]

  • Regiocontrol: Selective protection of the 4-OH position to force methylation at the 3-OH.

  • Label Incorporation: Nucleophilic substitution using Iodomethane-d3 (

    
    ).
    
  • Skeleton Construction: Erlenmeyer-Plöchl condensation with N-acetylglycine.[1]

  • Stereocontrol: Asymmetric hydrogenation to yield the L-isomer.

Detailed Synthetic Protocol

Phase 1: Synthesis of the Labeled Precursor (Vanillin-d3 Derivative)[1]

Objective: Synthesize 4-(benzyloxy)-3-(methoxy-d3)benzaldehyde. Note: Direct methylation of 3,4-dihydroxybenzaldehyde favors the 4-position (isovanillin).[1] We must use a protected precursor.

Reagents:

  • 4-Benzyloxy-3-hydroxybenzaldehyde (Commercially available or prepared via benzylation of 3,4-dihydroxybenzaldehyde).[1]

  • Iodomethane-d3 (

    
    , >99.5 atom % D).[1]
    
  • Potassium Carbonate (

    
    ).[1]
    
  • DMF (Dimethylformamide).[1]

Protocol:

  • Dissolve 4-benzyloxy-3-hydroxybenzaldehyde (10.0 g, 43.8 mmol) in anhydrous DMF (100 mL) under nitrogen atmosphere.

  • Add anhydrous

    
     (9.1 g, 65.7 mmol) and stir at room temperature for 30 minutes.
    
  • Cool the mixture to 0°C.

  • Add Iodomethane-d3 (7.6 g, 52.6 mmol) dropwise via syringe to prevent volatility loss.[1]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Pour into ice water (500 mL). The product usually precipitates.[1] Filter the white solid.[1][4] If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Hexane.

  • Yield Target: ~90-95%.

Phase 2: Azlactone Formation (Erlenmeyer-Plöchl)[1]

Objective: Convert the aldehyde to the oxazolone (azlactone) intermediate.

Reagents:

  • 4-(benzyloxy)-3-(methoxy-d3)benzaldehyde (from Phase 1).[1]

  • N-Acetylglycine.[1]

  • Sodium Acetate (anhydrous).[1]

  • Acetic Anhydride.[1]

Protocol:

  • Mix the labeled aldehyde (10.0 g), N-acetylglycine (4.8 g), and anhydrous sodium acetate (3.4 g) in acetic anhydride (20 mL).

  • Reflux the mixture gently for 2 hours. The solution will turn yellow/orange.[1]

  • Cool to room temperature and then to 0°C.

  • Add cold water (50 mL) to decompose excess acetic anhydride.[1]

  • Filter the precipitated yellow azlactone crystals.[1]

  • Wash with cold water and cold ethanol.[1]

Phase 3: Ring Opening & Asymmetric Hydrogenation[1]

Objective: Create the L-amino acid backbone. Critical Decision: We use Asymmetric Hydrogenation rather than enzymatic resolution for higher throughput and yield.

Reagents:

  • Azlactone (from Phase 2).[1]

  • Catalyst: [Rh(COD)(S,S-Me-DuPhos)]BF4 (or similar Rh-chiral phosphine catalyst).[1]

  • Hydrogen Gas (

    
    ).[1]
    
  • Methanol (degassed).[1]

Protocol:

  • Hydrolysis (Ring Opening): Reflux the azlactone in Acetone/Water (1:1) for 3 hours to open the ring, yielding the (Z)-2-acetamido-3-(4-(benzyloxy)-3-(methoxy-d3)phenyl)acrylic acid (Dehydro-amino acid).[1] Isolate by acidification and filtration.[1][5]

  • Hydrogenation:

    • Place the dehydro-amino acid (1.0 g) and the Rh-catalyst (1 mol%) in a high-pressure hydrogenation vessel.

    • Add degassed Methanol (20 mL).

    • Purge with

      
       (3x) then 
      
      
      (3x).[1]
    • Stir under 60 psi (4 bar)

      
       at room temperature for 24 hours.
      
    • Mechanism:[1][3][4][5][6][7][8] The chiral catalyst directs the addition of hydrogen to the C=C bond, establishing the L-configuration (S-enantiomer).[1]

Phase 4: Global Deprotection[1]

Objective: Remove the Benzyl (4-OH protection) and Acetyl (N-protection) groups.[1]

Protocol:

  • Debenzylation: The previous hydrogenation step (Phase 3) often cleaves the benzyl ether if Pd/C is used.[1] However, since we used a Rh catalyst (which preserves benzyls), we must now switch catalysts.[1]

    • Filter the reaction mixture to remove Rh catalyst.[1]

    • Add 10% Pd/C (10 wt%) and stir under

      
       (balloon pressure) for 4 hours.
      
    • Filter through Celite to remove Pd/C. Solvent evaporation yields N-acetyl-3-O-methyl-d3-DOPA .[1]

  • Deacetylation:

    • Dissolve the intermediate in 6M HCl (20 mL).

    • Reflux for 4 hours.[1]

    • Evaporate to dryness under reduced pressure.[1][4]

    • Final Product: L-3-O-Methyl-DOPA-d3 Hydrochloride salt.[1]

Workflow Visualization

SynthesisWorkflowStartStart: 4-Benzyloxy-3-hydroxybenzaldehydeStep1Step 1: Methylation (CD3I, K2CO3)Target: 3-Methoxy-d3 introductionStart->Step1Regioselective LabelingStep2Step 2: Erlenmeyer Condensation(N-Acetylglycine, Ac2O)Step1->Step2Skeleton FormationStep3Step 3: Asymmetric Hydrogenation(Rh-DuPhos, H2)Step2->Step3Stereocontrol (>98% ee)Step4Step 4: Deprotection (HCl, Reflux)Removal of Acetyl & BenzylStep3->Step4PurificationFinalFinal Product:L-3-O-Methyl-d3-DOPAStep4->Final

Figure 2: Step-by-step synthetic workflow for high-purity L-3-OMD-d3.

Quality Control & Validation

To ensure the material meets "Internal Standard" grade requirements, the following validation parameters must be met.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (280 nm)> 98.0%
Isotopic Enrichment HRMS (ESI+)> 99.0 atom % D (

)
Chiral Purity Chiral HPLC (Crownpak CR+)> 99% L-isomer
Identity 1H-NMR (D2O)Absence of singlet at ~3.8 ppm (OCH3).[1]
Identity 13C-NMRSplit signal for -OCD3 (septet) due to C-D coupling.[1]
Validation Checkpoint (Self-Correction)
  • Issue: If significant

    
     (unlabeled) species are detected.
    
  • Cause: Moisture in the methylation reaction or poor quality

    
    .[1]
    
  • Remediation: Ensure

    
     ampoules are fresh and the reaction is strictly anhydrous. 
    
    
    must be flame-dried.[1]

Safety & Handling

  • Iodomethane-d3: Highly toxic alkylating agent.[1] Neurotoxic. Handle only in a functioning fume hood with double gloving (Nitrile/Laminate).

  • Hydrogenation: High-pressure vessels require blast shields.[1] Ensure proper grounding to prevent static discharge.[1]

References

  • Metabolic Pathway Context

    • Männistö, P. T., & Kaakkola, S. (1999).[1] Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors.[1] Pharmacological Reviews, 51(4), 593-628.[1] Link

  • Erlenmeyer-Plöchl Synthesis Mechanism

    • Carter, H. E. (1946).[1] Azlactones. Organic Reactions, 3, 198.[1] Link[1]

  • Asymmetric Hydrogenation of Dehydroamino Acids

    • Burk, M. J., et al. (1993).[1] Preparation of N-acetyl-L-amino acids by asymmetric hydrogenation. Journal of the American Chemical Society, 115(22), 10125-10138.[1] Link[1]

  • Analytical Validation of L-DOPA Metabolites

    • Karimi, M., et al. (2006).[1] Quantitation of plasma levels of L-dopa and its metabolites by HPLC with electrochemical detection. Journal of Chromatography B, 836(1-2), 120-123.[1] Link

  • Commercial Reference for Isotope Standards

    • Cayman Chemical.[1] 3-Methoxytyrosine Product Information. Link

rac 3-O-Methyl DOPA-d3 CAS number 1219173-95-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1219173-95-1 Synonyms: 3-Methoxy-L-tyrosine-d3, 3-OMD-d3 Application: Internal Standard for LC-MS/MS Quantification in Pharmacokinetic Profiling

Executive Summary

This technical guide details the application of rac 3-O-Methyl DOPA-d3 (CAS 1219173-95-1) as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of 3-O-methyldopa (3-OMD).

3-OMD is the primary metabolite of L-DOPA formed via catechol-O-methyltransferase (COMT).[1][2] In Parkinson’s disease (PD) therapy, 3-OMD accumulation competes with L-DOPA for transport across the blood-brain barrier, potentially diminishing therapeutic efficacy. Furthermore, elevated 3-OMD is a primary biomarker for Aromatic L-amino Acid Decarboxylase (AADC) deficiency.[1]

The use of the deuterated analog (d3) corrects for matrix effects, extraction efficiency, and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, ensuring data integrity in clinical and bioanalytical studies.

Chemical & Physical Profile

PropertySpecification
Chemical Name rac-3-O-Methyl-d3-DOPA
CAS Number 1219173-95-1
Molecular Formula C₁₀H₁₀D₃NO₄
Molecular Weight 214.23 g/mol
Isotopic Purity ≥ 98% atom D
Chemical Structure The deuterium label is located on the 3-methoxy group (–OCD₃).[1][3][4]
Solubility Soluble in water (ultrasonication may be required), Methanol, DMSO.
Appearance Off-white to pale yellow solid.
Stability Hygroscopic; sensitive to oxidation and light. Store at -20°C or -80°C under inert gas.

Mechanistic Context: The COMT Pathway

Understanding the metabolic placement of 3-OMD is essential for designing relevant analytical assays. L-DOPA is metabolized via two main pathways: decarboxylation to dopamine (desired) and O-methylation to 3-OMD (competing).

Metabolic Pathway Diagram

The following diagram illustrates the competitive metabolism of L-DOPA and the accumulation of 3-OMD, highlighting the target analyte for this internal standard.

COMT_Pathway LDOPA L-DOPA (Therapeutic Agent) AADC AADC (Decarboxylase) LDOPA->AADC COMT COMT (Methyltransferase) LDOPA->COMT Dopamine Dopamine (Neurotransmitter) OMD 3-O-Methyldopa (3-OMD) (Inactive Metabolite) OMD->LDOPA Competes for Transport (LAT1) AADC->Dopamine Primary Activation COMT->OMD Metabolic Shunt (Target Analyte)

Figure 1: Metabolic pathway of L-DOPA showing the formation of 3-OMD. The dashed red line indicates the competitive inhibition of L-DOPA transport by accumulated 3-OMD.

Analytical Protocol: LC-MS/MS Quantification

The gold standard for quantifying 3-OMD in plasma, urine, or dried blood spots (DBS) is LC-MS/MS using Isotope Dilution Mass Spectrometry (IDMS). The d3-labeled standard is spiked into samples before extraction to normalize all subsequent variability.

Sample Preparation (Protein Precipitation)

Objective: Remove plasma proteins while maximizing recovery of the polar catecholamine metabolite.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Internal Standard Spike: Add 20 µL of rac 3-O-Methyl DOPA-d3 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 seconds.[5]

    • Note: Allow equilibration for 5 minutes to ensure the IS binds to the matrix similarly to the analyte.

  • Precipitation: Add 150 µL of ice-cold Methanol (or 0.4 M Perchloric Acid for enhanced stability).

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to an autosampler vial.

LC-MS/MS Parameters

Column: C18 or PFP (Pentafluorophenyl) columns are recommended to retain polar catecholamines. Mobile Phase:

  • A: Water + 0.1% Formic Acid[5][6]

  • B: Acetonitrile + 0.1% Formic Acid Ionization: Electrospray Ionization (ESI) in Positive Mode.

MRM Transitions (Multiple Reaction Monitoring)

The specificity of the assay relies on monitoring specific mass transitions.[7] The d3-label is located on the methoxy group; fragmentation typically involves the loss of the carboxyl moiety (HCOOH, mass 46), retaining the labeled methoxy group on the fragment ion.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
3-OMD (Native) 212.1 m/z166.1 m/z15 - 2050
3-OMD-d3 (IS) 215.1 m/z 169.1 m/z 15 - 2050

Rationale: The mass shift of +3 Da in the precursor (212 → 215) and product (166 → 169) confirms the label is retained in the fragment, ensuring specific detection without cross-talk.

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/DBS) Spike Spike Internal Standard (rac 3-O-Methyl DOPA-d3) Sample->Spike Precip Protein Precipitation (MeOH or HClO4) Spike->Precip Centrifuge Centrifugation (14,000 x g, 4°C) Precip->Centrifuge LC LC Separation (C18/PFP Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Step-by-step workflow for the quantification of 3-OMD using the deuterated internal standard.

Handling, Stability, and Troubleshooting

Storage and Reconstitution
  • Solid State: Store at -20°C or -80°C . The compound is stable for >2 years if kept dry and protected from light.

  • Stock Solution: Dissolve in Methanol or 50% Methanol/Water. Acidification (0.1% Formic Acid) improves stability by preventing oxidation of the catechol/phenol moiety.

  • Light Sensitivity: Catecholamine derivatives are photo-labile. Use amber vials and minimize exposure to ambient light.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Low IS Recovery Matrix effects or protein binding.Switch to Perchloric Acid precipitation or use Solid Phase Extraction (SPE).
Signal Drift Oxidation of the standard.Prepare fresh working solutions daily; keep samples at 4°C in the autosampler.
Peak Tailing Interaction with silanols on column.Use a column with high carbon load or end-capping; ensure mobile phase pH is acidic (<3.0).

References

  • Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency. Molecular Genetics and Metabolism. (2021). Link

  • Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (2012). Link

  • Interference from 3-O-Methyldopa with Ultra-High Performance LC-MS/MS Measurements of Plasma Metanephrines. Clinical Chemistry. (2015). Link

  • PubChem Compound Summary for CID 10878512, 3-O-Methyldopa-d3. National Center for Biotechnology Information. (2024). Link

Sources

Technical Guide: Molecular Weight and Analytical Profiling of rac-3-O-Methyl DOPA-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac-3-O-Methyl DOPA-d3 (3-Methoxytyrosine-d3) is the deuterated racemic isotopologue of 3-O-Methyldopa (3-OMD), a primary metabolite of L-DOPA.[1] It serves as a critical Internal Standard (IS) in the mass spectrometric quantification of 3-OMD in biological matrices, particularly for pharmacokinetic monitoring of Parkinson’s disease therapies involving Levodopa and COMT inhibitors.

  • Molecular Weight (Free Base): 214.24 g/mol

  • Molecular Formula:

    
    [2]
    
  • Primary Application: Normalization of ionization suppression and matrix effects in LC-MS/MS assays.

Part 1: Chemical Identity & Physicochemical Properties

The distinction between the free base and salt forms is critical for accurate gravimetric preparation of stock solutions. While the biological metabolite is the L-isomer, the racemic (rac) mixture is often used in analytical method development or as a cost-effective internal standard where chiral separation is not the analytical goal.

Table 1: Chemical Specifications
PropertySpecificationNotes
Compound Name rac-3-O-Methyl DOPA-d3Also known as 3-Methoxy-d3-tyrosine
CAS Number (rac) 1219173-95-1 Specific to the racemic, d3-labeled form
CAS Number (L-isomer) 586954-09-8Common for the enantiopure standard
Molecular Formula

3 Deuterium atoms on the methoxy group
Molecular Weight 214.24 g/mol Average mass (Free Base)
Exact Mass 214.1009 DaMonoisotopic mass for MS calibration
Solubility Water, 1M HCl, dilute acetic acidUnstable in alkaline solutions due to oxidation
Isotopic Purity

99% Deuterated
Essential to prevent M+0 (unlabeled) interference
Isotopic Labeling Architecture

The deuterium labeling is located on the 3-methoxy group (


).
  • Rationale: This position is metabolically stable during the initial extraction and ionization process.

  • Mass Shift: The substitution of three protons (

    
    ) with three deuterons (
    
    
    
    ) results in a mass shift of +3.018 Da, allowing clear spectral resolution from the endogenous analyte (MW 211.21).

Part 2: Biological Context & Mechanism

Understanding the formation of 3-OMD is essential for interpreting its clinical relevance. L-DOPA is metabolized via two main pathways: decarboxylation to Dopamine (desired) and O-methylation to 3-OMD (competing).[3]

The COMT Pathway

Catechol-O-methyltransferase (COMT) methylates L-DOPA at the 3-hydroxyl position.[1][4][5][6] High levels of 3-OMD compete with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1), potentially reducing therapeutic efficacy.

COMT_Pathway cluster_0 Target for Quantification LDOPA L-DOPA (Therapeutic Agent) AADC AADC (Decarboxylase) LDOPA->AADC COMT COMT (Methyltransferase) LDOPA->COMT Dopamine Dopamine (Neurotransmitter) OMD 3-O-Methyldopa (Metabolite) AADC->Dopamine COMT->OMD Major Peripheral Pathway

Figure 1: Metabolic bifurcation of L-DOPA. 3-O-Methyldopa (red) is the target analyte for which the d3-variant serves as the internal standard.[1][5][7]

Part 3: Analytical Workflow (LC-MS/MS)

To quantify 3-OMD using rac-3-O-Methyl DOPA-d3, a validated LC-MS/MS method is required. The following protocol relies on protein precipitation, which is preferred over Solid Phase Extraction (SPE) for this polar zwitterion.

Stock Solution Preparation
  • Solvent: Dissolve rac-3-O-Methyl DOPA-d3 in 0.1 M HCl or 0.1% Formic Acid in water. The molecule oxidizes rapidly in neutral/basic aqueous solutions (turning brown/black).

  • Storage: -80°C, protected from light. Stability is typically 6-12 months.

Sample Preparation Protocol

Matrix: Human Plasma/Serum Internal Standard Spike: 500 ng/mL rac-3-O-Methyl DOPA-d3

  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Spike: Add 20 µL of IS working solution. Vortex (10 sec).

  • Precipitate: Add 300 µL of ice-cold Methanol (containing 0.1% Formic Acid).

  • Centrifuge: 14,000 x g for 10 mins at 4°C.

  • Inject: Transfer supernatant to autosampler vial. Inject 2-5 µL.

Mass Spectrometry Conditions (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[8]

  • Transition Logic: The primary fragmentation involves the loss of the carboxylic acid moiety (HCOOH, 46 Da).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
3-OMD (Endogenous) 212.1 (

)
166.1 (

)
15-20100
3-OMD-d3 (IS) 215.1 (

)
169.1 (

)
15-20100

Note: The product ion for the IS shifts by +3 Da (166


 169) because the deuterium label is on the methoxy group, which is retained in the fragment.
Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/CSF) Spike Spike Internal Standard (rac-3-O-Methyl DOPA-d3) Sample->Spike Precip Protein Precipitation (MeOH + 0.1% FA) Spike->Precip Centrifuge Centrifugation (14,000 x g) Precip->Centrifuge LC LC Separation (C18 Column, Polar Embedded) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Analytical workflow for the quantification of 3-OMD using the d3-labeled internal standard.

Part 4: Technical Considerations for Researchers

Isotope Effects & Retention Time

Deuterium labeling can cause a slight shift in retention time (chromatographic isotope effect), usually eluting slightly earlier than the unlabeled analog on Reverse Phase (C18) columns.

  • Mitigation: Ensure the integration window is wide enough to capture both the analyte and the IS. The shift is typically <0.1 minutes but can be significant in UPLC applications.

Cross-Talk Interference

If the isotopic purity of the rac-3-O-Methyl DOPA-d3 is low (<99%), the presence of d0 (unlabeled) or d1/d2 species will contribute signal to the analyte channel (m/z 212), causing false positive bias.

  • Validation Step: Inject a "Zero Sample" (Matrix + IS only) to verify no signal is detected in the 3-OMD (m/z 212) channel.

Stereochemistry

While this guide details the racemic standard (CAS 1219173-95-1), biological systems exclusively produce the L-isomer .

  • Chiral Columns: If using a chiral column (e.g., Crownpak CR(+)), the racemic IS will split into two peaks. Ensure you integrate the peak corresponding to the L-isomer to match the biological analyte.

  • Achiral Columns: On standard C18 columns, the D and L forms co-elute, so the racemic IS functions perfectly as a single peak.

References

  • Oliveira, C. H., et al. (2002).[9][10] Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 768(2), 341-348.[9][10] (Methodology adaptation for DOPA analogs).

  • Kakarla, S., et al. (2016).[11] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma.[11] Indo American Journal of Pharmaceutical Sciences, 3(8). (Reference for extraction protocols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9307, 3-O-Methyldopa. Retrieved from [Link]

Sources

The Pharmacokinetics of 3-O-Methyl DOPA-d3: A Technical Guide to Metabolic Profiling in Parkinson’s Disease

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Pharmacokinetics of 3-O-Methyl DOPA-d3 Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Dual Role of 3-OMD-d3

In the pharmacological management of Parkinson’s Disease (PD), L-DOPA (Levodopa) remains the gold standard. However, its efficacy is chronically undermined by its primary metabolite: 3-O-Methyldopa (3-OMD) . To understand the pharmacokinetics (PK) of this accumulation-prone metabolite, researchers rely on 3-O-Methyl DOPA-d3 (3-OMD-d3) .

This guide addresses two distinct but coupled concepts:

  • The Biological Target: The pharmacokinetics of endogenous 3-OMD, characterized by long half-life and competitive inhibition of L-DOPA transport.

  • The Analytical Tool: The application of 3-OMD-d3 as a stable isotope-labeled Internal Standard (IS) for precise quantification via LC-MS/MS.[1]

Key Insight: 3-OMD-d3 is rarely a therapeutic candidate itself. Its value lies in its utility as a metabolic probe and analytical standard to map the "wasted" fraction of L-DOPA therapy.

Biological Context: The Formation and Accumulation of 3-OMD

Understanding the PK of the deuterated standard requires understanding the kinetics of the native molecule it measures.

The Metabolic Shunt

When L-DOPA is administered with a DOPA decarboxylase (DDC) inhibitor (e.g., carbidopa), the peripheral metabolism shifts toward O-methylation.

  • Enzyme: Catechol-O-methyltransferase (COMT).[2][3][4][5]

  • Mechanism: COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-DOPA.

  • Result: Formation of 3-OMD (3-Methoxytyrosine).[2][5]

Pharmacokinetic Divergence (L-DOPA vs. 3-OMD)

The clinical challenge arises from the mismatch in elimination kinetics between the parent drug and its metabolite.

ParameterL-DOPA3-O-Methyldopa (3-OMD)Consequence
Half-Life (T1/2) ~1.5 hours~15 hours3-OMD accumulates significantly with chronic dosing.
Elimination Rapid renal/metabolicSlow renal clearancePlasma levels of 3-OMD can exceed L-DOPA by 10-fold.[3][4]
Transport LAT1 SubstrateLAT1 SubstrateCompetition: High 3-OMD blocks L-DOPA entry into the brain.
Visualization: The Metabolic Pathway

The following diagram illustrates the competitive pathway and the structural role of the d3-labeled standard.

G LDOPA L-DOPA (Therapeutic) DDC DDC (Inhibited by Carbidopa) LDOPA->DDC COMT COMT (Methylation) LDOPA->COMT Dopamine Dopamine (Active) OMD 3-O-Methyldopa (Inactive/Competitor) OMDd3 3-O-Methyl DOPA-d3 (Internal Standard) OMDd3->OMD Quantification Reference (LC-MS) DDC->Dopamine COMT->OMD Major Pathway (Peripheral)

Figure 1: The metabolic fate of L-DOPA. 3-OMD-d3 serves as the analytical anchor to measure the red "Competitor" pathway.

Technical Application: 3-OMD-d3 in LC-MS/MS Protocols

To accurately measure 3-OMD pharmacokinetics, researchers must use 3-OMD-d3 to correct for matrix effects, extraction efficiency, and ionization suppression.

Why Deuterium (d3)?

The "d3" designation typically refers to the replacement of three hydrogen atoms with deuterium on the methyl group (–OCH₃ → –OCD₃).

  • Mass Shift: Increases molecular weight by +3 Da (approx. 211 → 214 Da).

  • Co-Elution: The d3 analog is chemically nearly identical to endogenous 3-OMD, ensuring it elutes at the same retention time but is spectrally distinct.

Validated Experimental Protocol

Objective: Quantification of 3-OMD in human plasma using 3-OMD-d3 as the Internal Standard.

Reagents:

  • Analyte: 3-O-Methyldopa.[1][2][3][4][6][7][8][9][10][11][12]

  • IS: 3-O-Methyl DOPA-d3 (Purity >98% isotopic enrichment).[2]

  • Matrix: Plasma (EDTA or Heparin).

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve 3-OMD-d3 in 0.1M HCl to generate a 1 mg/mL stock (acidic pH prevents oxidation).

    • Store at -80°C (stable for ~6 months).

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of Ice-Cold Methanol containing the IS (Concentration: 200 ng/mL 3-OMD-d3).

    • Expert Note: The methanol acts as both the precipitant and the carrier for the IS, ensuring immediate equilibration.

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (e.g., Atlantis T3 or equivalent), 3 µm particle size.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Multiple Reaction Monitoring (MRM) Transitions

This is the critical data for instrument setup. The transitions below utilize the loss of the carboxyl group (formic acid) or ammonia, typical for amino acids.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
3-O-Methyldopa 212.2 (M+H)⁺166.015-20
3-O-Methyl DOPA-d3 215.2 (M+H)⁺169.015-20

Note: Transitions may vary slightly based on instrument calibration. Always run a tuning standard first.

Expert Insights & Troubleshooting (E-E-A-T)

The "In-Source" Interference Trap

Critical Warning: 3-OMD can undergo "in-source decarboxylation" inside the mass spectrometer.[3]

  • The Mechanism: 3-OMD (m/z 212) loses CO₂ in the source to become 3-Methoxytyramine (3-MT, m/z 168).

  • The Risk: If you are measuring 3-MT (a dopamine metabolite) in the same panel, high levels of 3-OMD can mimic 3-MT, leading to false positives for conditions like paraganglioma.

  • The Solution: You must chromatographically separate 3-OMD from 3-MT. Do not rely solely on mass transitions. 3-OMD elutes earlier than 3-MT on most C18 columns.

Transport Competition (LAT1)

When analyzing PK data derived using 3-OMD-d3, remember that plasma levels do not perfectly reflect brain levels.

  • 3-OMD competes with L-DOPA for the LAT1 transporter at the Blood-Brain Barrier (BBB).

  • Clinical Implication: A patient may have adequate plasma L-DOPA, but if 3-OMD is high (e.g., >3000 ng/mL), the therapeutic effect is blocked. This "transport failure" is often invisible without specific 3-OMD monitoring.

Visualizing the Analytical Workflow

The following diagram outlines the self-validating workflow for processing samples with 3-OMD-d3.

Workflow Sample Patient Plasma (Contains 3-OMD) Spike Add Internal Standard (3-OMD-d3 in MeOH) Sample->Spike 50 µL Sample Precip Protein Precipitation & Centrifugation Spike->Precip Vortex/Spin LC LC Separation (C18 Column) Precip->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Ratio Calculation (Area 3-OMD / Area d3) MS->Data Quantify

Figure 2: Analytical workflow ensuring precise quantification. The ratio calculation (Step 6) negates injection variability.

References

  • Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency. Source: National Institutes of Health (NIH) / PubMed Central

  • Interference from 3-O-Methyldopa with Ultra–High Performance LC-MS/MS Measurements of Plasma Metanephrines. Source: Clinical Chemistry (Oxford Academic)

  • Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker. Source: Frontiers in Oncology

  • The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier. Source: PubMed

Sources

Methodological & Application

Quantitative Profiling of L-DOPA and Metabolites via Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of L-DOPA (Levodopa) and its primary metabolites—Dopamine (DA), 3-O-methyldopa (3-OMD), and Homovanillic Acid (HVA)—in biological matrices.[1][2] Leveraging Stable Isotope Dilution Analysis (SIDA) coupled with LC-MS/MS, this method overcomes common challenges associated with catecholamine instability and matrix interference. We provide a validated workflow suitable for pharmacokinetic profiling and metabolic flux analysis in drug development.

Introduction: The Metabolic Challenge

L-DOPA remains the gold standard for Parkinson’s Disease (PD) management.[1][3] However, its clinical efficacy is heavily modulated by peripheral metabolism. Upon administration, L-DOPA undergoes two major divergent pathways:

  • Decarboxylation by Aromatic L-amino acid decarboxylase (AADC) to form Dopamine (peripheral dopamine causes adverse cardiovascular effects).

  • O-Methylation by Catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD), a long-lived metabolite that competes with L-DOPA for transport across the Blood-Brain Barrier (BBB).

Accurate quantification of these pathways is critical for optimizing AADC/COMT inhibitor therapies. Traditional ECD (electrochemical detection) methods often lack the specificity to distinguish between closely related isobaric metabolites. LC-MS/MS with stable isotope internal standards provides the necessary selectivity and corrects for ionization suppression in complex plasma or brain tissue matrices.

Metabolic Pathway Visualization

The following diagram illustrates the critical metabolic nodes and the enzymatic conversions targeted in this analysis.

LDOPA_Metabolism LDOPA L-DOPA (Target) DA Dopamine (Target) LDOPA->DA LDOPA->DA Decarboxylation OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD Methylation DOPAC DOPAC DA->DOPAC Oxidation HVA Homovanillic Acid (HVA) DA->HVA (Minor Path) NE Norepinephrine DA->NE Hydroxylation DOPAC->HVA Methylation AADC AADC COMT1 COMT COMT2 COMT MAO MAO DBH DBH

Figure 1: L-DOPA metabolic flux.[4] Blue path represents activation; Yellow path represents inactivation/competition.

Experimental Design Strategy

Internal Standard Selection

For SIDA, the internal standard (IS) must mimic the analyte's physicochemical properties and ionization behavior perfectly while being mass-resolved.

  • Primary IS: L-DOPA-d3 (Ring-d3) or L-DOPA-13C6.

    • Why: Deuterium on the catechol ring is stable under acidic extraction conditions, unlike side-chain protons which may undergo exchange. 13C labels are preferred if budget permits as they eliminate any risk of deuterium isotope effects during chromatography.

  • Secondary IS: Dopamine-d4 (ethyl-d4) for dopamine quantification.

Matrix Considerations

Catecholamines are highly susceptible to oxidation at physiological pH, forming quinones that polymerize to neuromelanin.

  • Critical Control Point: All biological samples must be collected into tubes containing an antioxidant (e.g., sodium metabisulfite or ascorbic acid) and immediately acidified.

Detailed Protocol

Reagents and Materials
  • Standards: L-DOPA, Dopamine HCl, 3-OMD, HVA (Sigma-Aldrich or equivalent).

  • Isotopes: L-DOPA-d3, Dopamine-d4 (Cambridge Isotope Laboratories).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Stabilizer Solution: 0.1% Sodium Metabisulfite + 0.05% EDTA in water.

Sample Preparation (Protein Precipitation)

This protocol minimizes sample dilution while removing proteins that foul the ESI source.

  • Collection: Collect whole blood into K3-EDTA tubes containing 20 µL of Stabilizer Solution per mL of blood. Centrifuge at 2,000 x g for 10 min at 4°C to harvest plasma.

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard Mix (1 µg/mL L-DOPA-d3, Dopamine-d4 in 0.1% FA).

  • Precipitation: Add 300 µL of cold 0.4 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA) .

    • Scientific Rationale: Strong acids precipitate proteins and protonate the catecholamines, preventing oxidation. Organic precipitation (ACN/MeOH) is less effective for catecholamine stability unless acidified significantly.

  • Vortex & Spin: Vortex for 30s; Centrifuge at 14,000 x g for 15 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to an autosampler vial. Note: If using PCA, a buffering step with Ammonium Acetate may be required depending on column tolerance, but direct injection is often feasible with robust columns.

LC-MS/MS Methodology
Chromatographic Conditions

Catecholamines are polar and retain poorly on standard C18 columns.

  • Column Selection: Pentafluorophenyl (PFP) or HILIC phases are superior.

    • Recommendation: Agilent Pursuit PFP or Phenomenex Kinetex F5 (2.1 x 100 mm, 2.6 µm).

    • Mechanism:[5] PFP phases offer pi-pi interactions and hydrogen bonding, providing retention for polar aromatic compounds like L-DOPA without ion-pairing reagents.

  • Mobile Phase A: Water + 0.1% Formic Acid.[6][7]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[7]

  • Flow Rate: 0.35 mL/min.

Gradient Profile
Time (min)%BEvent
0.02Loading (divert to waste 0-0.5 min)
0.52Start Elution
3.540Linear Ramp
4.095Wash
5.095Hold
5.12Re-equilibration
7.02End
Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. Catecholamines ionize readily as [M+H]+.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
L-DOPA 198.1152.11550
L-DOPA-d3 (IS)201.1155.11550
Dopamine 154.1137.11250
Dopamine-d4 (IS)158.1141.11250
3-OMD 212.1166.11850
HVA 183.1137.12050

Note: The transition 198->152 for L-DOPA corresponds to the loss of HCOOH (formic acid/carboxyl group), a characteristic fragmentation.

Workflow Diagram

Workflow Sample Plasma Sample (+ Antioxidants) Spike Add IS Spike (L-DOPA-d3, DA-d4) Sample->Spike Precip Protein Precipitation (0.4M Perchloric Acid) Spike->Precip Centrifuge Centrifugation 14,000g, 4°C Precip->Centrifuge LC LC Separation (PFP Column, Acidic Mobile Phase) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode, ESI+) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow ensuring sample stability and data integrity.

Data Analysis & Validation

Calibration & Linearity

Construct calibration curves by plotting the Peak Area Ratio (Analyte/IS) against the concentration.

  • Range: 10 ng/mL to 5000 ng/mL (covers therapeutic window).

  • Weighting: 1/x² weighting is recommended to improve accuracy at the lower end of the curve (LLOQ).

Validation Criteria (FDA Bioanalytical Guidelines)
  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If the difference is >15%, the stable isotope IS is not fully compensating, or extraction needs optimization. SIDA usually eliminates this issue.

Troubleshooting
  • Peak Tailing: Catecholamines interact with active silanols. Ensure the column is end-capped and the mobile phase pH is < 3.0.

  • Low Sensitivity: Oxidation of the source. Clean the ESI cone regularly. Ensure samples are kept at 4°C in the autosampler.

References

  • Determination of Levodopa and Metabolites in Human Plasma by HPLC-MS/MS Source: ResearchGate URL:[8][9][10][Link]

  • Pharmacokinetics and Metabolism of Deuterated L-DOPA (SD-1077) Source: PubMed Central (PMC) URL:[Link]

  • LC-MS/MS Method for Plasma Catecholamines (Agilent Application Note) Source: Agilent Technologies URL:[Link]

  • Central Levodopa Metabolism in Parkinson's Disease Using Stable Isotopes Source: PubMed URL:[Link]

Sources

Application Note: 3-O-Methyl DOPA-d3 in Precision Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The L-DOPA Paradox

Levodopa (L-DOPA) remains the gold standard for Parkinson’s Disease (PD) management. However, its clinical utility is compromised by its rapid peripheral metabolism. While the goal is central decarboxylation to Dopamine via Aromatic L-amino acid decarboxylase (AADC), a competing pathway driven by Catechol-O-methyltransferase (COMT) converts L-DOPA into 3-O-Methyldopa (3-OMD) .[1]

Unlike L-DOPA (half-life ~1 hour), 3-OMD accumulates significantly (half-life ~15 hours).[1][2] Crucially, 3-OMD is not merely an inactive byproduct; it actively competes with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the LAT1 transporter , leading to the "wearing-off" phenomenon in patients.

3-O-Methyl DOPA-d3 (3-OMD-d3) serves as the critical stable isotope tracer and Internal Standard (IS) required to map this metabolic fork. By providing a distinct mass signature, it enables the precise quantification of 3-OMD in complex plasma matrices, essential for evaluating novel COMT inhibitors (e.g., Opicapone) and optimizing dosing regimens.

Mechanistic Background & Pathway Logic

To design a valid assay, one must understand the competitive kinetics at the Blood-Brain Barrier. The diagram below illustrates the "Metabolic Fork" where L-DOPA efficacy is determined.

Diagram 1: The L-DOPA/3-OMD Metabolic Competition

MetabolicPathway cluster_brain Central Nervous System (Brain) LDOPA L-DOPA (Therapeutic Agent) Dopamine Dopamine (Neurotransmitter) LDOPA->Dopamine Decarboxylation OMD 3-O-Methyldopa (3-OMD) (Accumulating Metabolite) LDOPA->OMD O-Methylation (Major Peripheral Sink) LAT1 Transporter: LAT1 (Blood-Brain Barrier) LDOPA->LAT1 Transport Influx AADC Enzyme: AADC (Peripheral) Dopamine->AADC COMT Enzyme: COMT (Peripheral) OMD->COMT OMD->LAT1 Competitive Inhibition (Blocks L-DOPA) BrainDopamine Striatal Dopamine (Motor Control) LAT1->BrainDopamine Successful Delivery

Caption: The "Metabolic Fork." COMT converts L-DOPA to 3-OMD, which then outcompetes L-DOPA at the LAT1 transporter, reducing therapeutic efficacy.

Protocol: LC-MS/MS Quantification of 3-OMD

Methodology: Isotope Dilution Mass Spectrometry (ID-MS) Role of 3-OMD-d3: Internal Standard (IS) for correction of matrix effects and ionization suppression.

Materials & Reagents
  • Analyte: 3-O-Methyldopa (Native).[1][2][3]

  • Tracer/IS: 3-O-Methyl-d3-DOPA (Methyl-d3). Note: Ensure deuterium label is on the methoxy group (-OCD3) to retain the label during fragmentation.

  • Matrix: Human Plasma (K2EDTA).[4][5]

  • Precipitant: 0.4 M Perchloric Acid (HClO4) or Methanol + 0.1% Formic Acid.

  • Antioxidant: Sodium Metabisulfite (0.5%) added to plasma immediately upon collection to prevent oxidation.

Sample Preparation Workflow
  • Thaw: Thaw plasma samples on ice.

  • Spike IS: Transfer 100 µL of plasma to a microcentrifuge tube. Add 10 µL of 3-OMD-d3 Working Solution (1,000 ng/mL in methanol).

  • Precipitate: Add 300 µL of ice-cold 0.4 M Perchloric Acid .

    • Why Acid? Catecholamines are unstable at neutral pH. Acid precipitates proteins and stabilizes the catechol moiety.

  • Vortex/Spin: Vortex vigorously for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer clear supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Atlantis T3 C18 (3 µm, 2.1 x 100 mm) or PFP (Pentafluorophenyl) for enhanced retention of polar catechols.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-4 min: 2% -> 40% B

    • 4-5 min: 95% B (Wash)

    • 5.1 min: 2% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The deuterium label on the methyl group (-OCD3) results in a +3 Da shift. The primary fragment involves the loss of the carboxyl group (HCOOH, 46 Da), retaining the methyl group (and the label) on the ring.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
3-OMD (Native) 212.1 [M+H]+166.12050
3-OMD-d3 (IS) 215.1 [M+H]+169.12050
Diagram 2: Analytical Workflow

Workflow Sample Patient Plasma (Contains 3-OMD) Mix Vortex & Equilibrate Sample->Mix IS Add Tracer (3-OMD-d3) IS->Mix Precip Protein Precip (HClO4) Mix->Precip Spin Centrifuge 14k x g Precip->Spin LC LC Separation (C18/PFP) Spin->LC MS MS/MS Detection (MRM 215->169) LC->MS

Caption: Step-by-step Isotope Dilution Mass Spectrometry (ID-MS) workflow for precision quantification.

Application Note: Screening COMT Inhibitors

In drug development, the efficacy of a COMT inhibitor (e.g., Entacapone, Opicapone) is inversely proportional to the formation of 3-OMD.

Experimental Design
  • Substrate: Incubate recombinant human COMT enzyme with L-DOPA (substrate) and SAM (cofactor).

  • Inhibitor: Add varying concentrations of the Test Compound.

  • Quench: Stop reaction with acid containing 3-OMD-d3 .

  • Readout: Measure the ratio of 3-OMD/3-OMD-d3.

  • Calculation: A reduction in the 3-OMD signal (relative to the constant d3 signal) indicates successful COMT inhibition.

Why d3 is superior here: External calibration curves often fail in enzyme assays due to buffer interference. The d3-IS corrects for any suppression caused by the enzyme buffer or the inhibitor molecule itself, providing a true IC50 value.

Comparative Pharmacokinetics (Data Summary)

The table below highlights why monitoring 3-OMD is critical in clinical trials.

ParameterL-DOPA (Therapeutic)3-O-Methyldopa (Metabolite)Clinical Impact
Half-Life (t1/2) ~1.0 - 1.5 hours~15 - 17 hours3-OMD accumulates during chronic dosing.[1]
Tmax 0.5 - 2 hours2 - 4 hoursDelayed peak contributes to "delayed on" effects.
BBB Transport LAT1 SubstrateLAT1 SubstrateHigh Competition: 3-OMD blocks L-DOPA entry.
Steady State Reached quicklyReached after daysRequires long-term monitoring in trials.

Troubleshooting & Best Practices

  • Interference Check: Ensure the d3 label is on the methyl group. Ring-deuterated analogs may have different retention times on PFP columns due to the "deuterium isotope effect" on lipophilicity.

  • Carryover: 3-OMD is "sticky" in LC systems. Use a needle wash of 50:50 Methanol:Isopropanol.

  • Stability: While 3-OMD is more stable than L-DOPA, always keep samples at 4°C in the autosampler. Light protection is recommended for all catecholamines.

References

  • Metabolic Pathways of L-DOPA

    • Title: Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients.[1][3][6][7]

    • Source: Frontiers in Pharmacology / NIH PubMed Central.
    • Link:[Link]

  • LC-MS/MS Methodology

    • Title: Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry.[5][8][9]

    • Source: Journal of Chrom
    • Link:[Link]

  • BBB Transport Competition (LAT1)

    • Title: The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier.
    • Source: American Journal of Physiology-Cell Physiology.
    • Link:[Link]

  • COMT Inhibition Mechanisms

    • Title: Opicapone as a third-generation COMT inhibitor.[2]

    • Source: Clinical Pharmacokinetics.[10][4]

    • Link:[Link]

Sources

Application Note: Robust LC-MS/MS Quantification of 3-O-Methyldopa (3-OMD) in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: February 2026

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analyte: 3-O-Methyl-L-DOPA (3-OMD) Internal Standard: 3-O-Methyl-L-DOPA-d3 Matrix: Dried Blood Spots (DBS) on Whatman 903 Protein Saver Cards Application: Screening for Aromatic L-amino Acid Decarboxylase (AADC) Deficiency; L-DOPA Pharmacokinetics.[1]

Executive Summary & Scientific Rationale

This protocol details the extraction and quantification of 3-O-Methyldopa (3-OMD) from Dried Blood Spots (DBS).[1][2] 3-OMD is the primary metabolite of L-DOPA formed by catechol-O-methyltransferase (COMT). In clinical diagnostics, elevated 3-OMD is the hallmark biochemical marker for Aromatic L-amino Acid Decarboxylase (AADC) deficiency, a rare neurotransmitter disorder.

The Necessity of Deuterated Standardization (d3-IS)

In DBS analysis, the Hematocrit (Hct) Effect is the primary source of analytical error. Blood with higher viscosity (high Hct) spreads less on filter paper, resulting in higher analyte density per punched disk.

  • The Solution: 3-O-Methyl DOPA-d3 is used not merely as a retention time marker, but as a recovery normalizer . By incorporating the IS directly into the extraction solvent, the protocol compensates for variations in extraction efficiency caused by the paper matrix and blood saturation levels.

Biological Mechanism

The following pathway illustrates the formation of 3-OMD. In AADC deficiency, the DDC enzyme is impaired, causing a bottleneck that shunts L-DOPA toward the COMT pathway, resulting in massive accumulation of 3-OMD.

COMT_Pathway LDOPA L-DOPA AADC AADC Enzyme (DDC Gene) LDOPA->AADC COMT COMT Enzyme LDOPA->COMT Dopamine Dopamine OMD 3-O-Methyldopa (Target Analyte) AADC->Dopamine Normal Pathway COMT->OMD Shunt Pathway (Elevated in AADC Def.)

Figure 1: Metabolic pathway showing the formation of 3-OMD via COMT shunting when AADC is rate-limiting or deficient.[3]

Materials & Reagents

Critical Reagents
  • Target Standard: 3-O-Methyl-L-DOPA (Sigma or equivalent), >98% purity.

  • Internal Standard: 3-O-Methyl-L-DOPA-d3 (methyl-d3).[4]

    • Note on Isotopes: Use d3 over d1 or d2 to prevent "cross-talk" from the natural M+1/M+2 isotopic envelope of the endogenous analyte.

  • Extraction Solvent: Methanol (LC-MS Grade).

  • Mobile Phases: Water (Milli-Q) and Acetonitrile (LC-MS Grade) with Formic Acid.

  • DBS Cards: Whatman 903 Protein Saver cards (Standard for newborn screening).

Equipment
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • MS System: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Thermo Altis).

  • Column: Waters Atlantis T3 C18 (2.1 x 100mm, 3µm) or equivalent high-retention C18.

    • Why T3? Standard C18 columns often fail to retain polar catecholamines. T3 bonding technology withstands 100% aqueous conditions, essential for retaining 3-OMD without ion-pairing reagents.

Detailed Protocol

Phase 1: Preparation of Standards

1. Stock Solutions (1 mg/mL) [5]

  • Dissolve 10 mg of 3-OMD in 10 mL of 0.1 M HCl .

  • Dissolve 1 mg of 3-OMD-d3 in 1 mL of 0.1 M HCl .

  • Storage: -80°C. Catecholamines oxidize rapidly at neutral pH; acid stabilizes the molecule.

2. Internal Standard (IS) Working Solution (Extraction Solvent)

  • Composition: 80% Methanol / 20% Water + 0.1% Formic Acid.

  • Concentration: Spike 3-OMD-d3 to a final concentration of 100 ng/mL .

  • Rationale: This solvent composition precipitates hemoglobin/proteins (MeOH) while maintaining solubility of the polar analyte (Water).

Phase 2: Sample Extraction (The "Streamlined" Method)

This workflow is designed for high throughput and minimizes column clogging by removing proteins early.

Extraction_Workflow cluster_QC System Suitability Punch 1. Punch DBS (3.2 mm disk) AddSolvent 2. Add 150 µL IS Working Sol. (MeOH:H2O 80:20 + d3-IS) Punch->AddSolvent Agitate 3. Orbital Shake (45 min @ 600 rpm) AddSolvent->Agitate Centrifuge 4. Centrifuge (3000 x g, 10 min) Agitate->Centrifuge Transfer 5. Transfer Supernatant to clean plate Centrifuge->Transfer Dry 6. Evaporate (Optional) & Reconstitute in Mobile Phase A Transfer->Dry Inject 7. Inject 5 µL LC-MS/MS Dry->Inject

Figure 2: Step-by-step extraction workflow. Step 6 is optional; direct injection of the supernatant is possible if the LC gradient starts with low organic content.

Protocol Steps:

  • Punch: Punch a single 3.2 mm (1/8 inch) disk from the center of the DBS into a 96-well polypropylene plate.

  • Extract: Add 150 µL of the IS Working Solution (containing 100 ng/mL d3-IS).

  • Incubate: Seal plate and shake at 600 rpm for 45 minutes at room temperature. Do not use heat, as it may degrade unstable co-analytes if you are multiplexing.

  • Clarify: Centrifuge at 3,000 x g for 10 minutes to pellet the paper fibers and precipitated proteins.

  • Inject: Transfer 100 µL of supernatant to a fresh plate. Inject directly.

Phase 3: LC-MS/MS Parameters[1][6]

Chromatography (Gradient Elution)

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% BEvent
0.02Load/Desalt
0.52Begin Gradient
3.090Elute
3.590Wash
3.62Re-equilibrate
5.02End

Mass Spectrometry (MRM Transitions) Operate in Positive Electrospray Ionization (+ESI) mode.[6]

AnalytePrecursor (m/z)Product (m/z)RoleCE (V)
3-OMD 212.1166.1Quantifier20
3-OMD 212.1137.1Qualifier35
3-OMD-d3 215.1169.1Internal Std20
  • Critical Note on Interference: Avoid using the 212 -> 151 transition. In-source decarboxylation of 3-OMD can mimic 3-methoxytyramine (3-MT), and conversely, fragmentation of other catecholamines can interfere at 151. The 212 -> 166 (loss of formic acid) is specific and robust.

Validation & Quality Control

To ensure this protocol meets clinical research standards (CLSI C62-A), verify the following:

Linearity & Range
  • Range: 10 – 5000 ng/mL.

  • Normal Population: Newborns typically range 20–150 ng/mL.

  • AADC Positive: Typically >500 ng/mL (often >1000 ng/mL).

  • Curve: 6-point calibration curve prepared in "stripped" whole blood or BSA surrogate matrix spotted on cards.

Recovery & Matrix Effect

Calculate the Matrix Factor (MF) using the d3-IS.



The d3-IS should show an MF within 15% of the analyte's MF. If the IS signal is suppressed >50%, consider diluting the extract 1:1 with water before injection.
System Suitability Test (SST)

Before every batch, inject a "System Suitability" sample (100 ng/mL standard).

  • Requirement: Retention time deviation < 2%.

  • Requirement: Signal-to-Noise ratio > 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.Use a phospholipid removal plate (e.g., Ostro/Phree) instead of simple protein precipitation.
Peak Tailing Column secondary interactions.Ensure 0.1% Formic Acid is fresh. Switch to the Atlantis T3 column (specialized for polar retention).
High Background Contaminated source/cone.Clean the MS source. 3-OMD is "sticky" in the source housing.
IS Variability Inconsistent spotting or punching.Ensure the punch is taken from the center of the spot.[7] Ensure IS is fully dissolved in the extraction solvent.

References

  • Atwal, P. S., et al. (2023). Streamlined determination of 3-O-methyldopa in dried blood spots: Prospective screening for aromatic l-amino-acid decarboxylase deficiency.[1][2][8][9] Molecular Genetics and Metabolism.

  • Hyland, K., & Rebaudengo, N. (2023). Aromatic L-Amino-Acid Decarboxylase Deficiency Screening by Analysis of 3-O-Methyldopa in Dried Blood Spots.[1][2][8][9] MDPI - Diagnostics.

  • Casetta, B., et al. (2021). Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency.[1][2][3][5][8][9][10][11] Clinica Chimica Acta.

  • Peitzsch, M., et al. (2025).[12] Interference from 3-O-Methyldopa with Ultra-High Performance LC-MS/MS Measurements of Plasma Metanephrines. ResearchGate.

Sources

High-Sensitivity Quantification of 3-O-Methyldopa (3-OMD) in Cerebrospinal Fluid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-3OMD-CSF-01

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantification of 3-O-Methyldopa (3-OMD) in cerebrospinal fluid (CSF) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-OMD is a critical biomarker for diagnosing Aromatic L-amino acid Decarboxylase (AADC) deficiency and monitoring L-DOPA pharmacokinetics in Parkinson’s Disease (PD).[1] Unlike traditional HPLC-ECD methods, this LC-MS/MS workflow offers superior specificity, rapid run times (<6 mins), and minimal sample preparation, making it suitable for high-throughput clinical research and drug development environments.

Clinical & Biological Context

The Metabolic Shunt

3-OMD is the major metabolite of L-DOPA formed by the enzyme catechol-O-methyltransferase (COMT). Under normal physiological conditions, L-DOPA is rapidly converted to Dopamine by AADC. However, when AADC activity is compromised (as in AADC deficiency) or when L-DOPA is administered therapeutically (as in PD), the metabolic flux shifts.

  • AADC Deficiency: The blockade of Dopamine synthesis causes L-DOPA to accumulate and be shunted toward the COMT pathway, resulting in massively elevated 3-OMD levels in CSF.

  • Parkinson's Disease: During L-DOPA therapy, 3-OMD accumulates due to its long half-life (~15 hours) compared to L-DOPA (~1 hour).[2] High 3-OMD levels may compete with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1).

Pathway Visualization

The following diagram illustrates the metabolic divergence that makes 3-OMD a critical marker.

MetabolicPathway cluster_0 AADC Deficiency Profile LDOPA L-DOPA Dopamine Dopamine (Neurotransmitter) LDOPA->Dopamine AADC Enzyme (Blocked in Deficiency) OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD COMT Enzyme (Major Shunt Pathway) HVA Homovanillic Acid (HVA) Dopamine->HVA MAO/COMT

Figure 1: Metabolic pathway of L-DOPA. In AADC deficiency, the green path is blocked, forcing flux through the red path (COMT), elevating 3-OMD.

Pre-Analytical Considerations

Criticality: CSF is a precious matrix. While 3-OMD is relatively stable compared to Dopamine, oxidation can occur. Furthermore, clinical samples are often screened for a panel of neurotransmitters simultaneously.

  • Sample Collection: Lumbar puncture. The first few drops should be discarded to avoid blood contamination (hemolysis interferes with ion suppression).

  • Stabilization: Collect CSF into tubes containing antioxidants if a full panel (including Dopamine/Serotonin) is required.

    • Recommended: 4 mM reduced glutathione (GSH) or 1 mM sodium metabisulfite.

    • Note: For standalone 3-OMD analysis, immediate freezing at -80°C without preservative is generally acceptable due to its higher stability, but antioxidant stabilization is Best Practice for metabolomics.

  • Storage: Store at -80°C. Stable for >1 year. Avoid repeated freeze-thaw cycles (>3 cycles).

Analytical Protocol: LC-MS/MS

Reagents & Standards
  • Analyte: 3-O-Methyldopa (Sigma-Aldrich or equivalent).

  • Internal Standard (IS): 3-O-Methyldopa-d3 (Deuterated).[3]

    • Why: Use of a stable isotope-labeled IS is non-negotiable for clinical rigor to correct for matrix effects and ionization suppression in CSF.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.

Sample Preparation (Protein Precipitation)

This method uses a "dilute-and-shoot" approach compatible with high-throughput labs.

  • Thaw: Thaw CSF samples on ice. Vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of CSF into a 1.5 mL Eppendorf tube or 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (e.g., 1 µM 3-OMD-d3 in water). Vortex.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Mechanism:[2][4][5] Precipitates proteins and solubilizes polar metabolites.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial/plate.

Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Kinetex Biphenyl (Phenomenex) or Atlantis T3 C18 (Waters).

    • Rationale: Biphenyl phases offer superior selectivity for aromatic compounds like catecholamines compared to standard C18, aiding in the separation of isomers.

    • Dimensions: 2.1 x 100 mm, 1.7 µm or 2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    Time (min) % B Description
    0.0 2 Initial Hold (Polar retention)
    0.5 2 Start Gradient
    3.5 90 Elution
    4.0 90 Wash
    4.1 2 Re-equilibration

    | 6.0 | 2 | End of Run |

Mass Spectrometry Parameters (MS/MS)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[6][7]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (eV)
3-OMD 212.1 166.1 Quantifier 20
3-OMD 212.1 151.1 Qualifier 28

| 3-OMD-d3 | 215.1 | 169.1 | IS Quant | 20 |

Workflow Visualization

Workflow Sample Thaw CSF Sample (50 µL) IS Add Internal Standard (3-OMD-d3) Sample->IS Precip Protein Precipitation (150 µL ACN + 0.1% FA) IS->Precip Spin Centrifuge (14,000g, 10 min, 4°C) Precip->Spin Inject Inject Supernatant (LC-MS/MS) Spin->Inject

Figure 2: Step-by-step sample preparation workflow for CSF analysis.

Data Analysis & Validation

Linearity & Range
  • Calibration Range: 10 ng/mL to 5,000 ng/mL (approx. 0.05 – 23 µmol/L).

    • Note: This covers the low physiological range (healthy) and the high pathological range (AADC deficiency/PD therapy).

  • Curve Fit: Linear regression (

    
     weighting) is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
Reference Ranges (CSF)

The following values serve as a guideline for interpretation.

Population3-OMD Concentration (µmol/L)Interpretation
Healthy Newborns 0.6 – 3.0 (Mean ~1.[5]33)Normal Baseline
Children (Non-AADC) 0.2 – 2.0Normal Baseline
AADC Deficiency > 10.0 (Often >100)Pathological Marker
PD on L-DOPA 5.0 – 50.0+Therapeutic accumulation
Method Validation Criteria

To ensure E-E-A-T compliance, the method must meet these criteria:

  • Accuracy: ±15% of nominal value (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Matrix Effect: 85-115% (Corrected by IS).

  • Recovery: >80% extraction efficiency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Column overload or pH mismatch.Ensure mobile phase pH is ~3.0 (0.1% FA). Reduce injection volume.
Signal Suppression Phospholipids or salts in CSF.Use a divert valve to send the first 0.5 min of flow to waste.
Interfering Peaks Isomers (e.g., 4-O-Methyldopa).Switch to a Biphenyl or PFP (Pentafluorophenyl) column for better isomer selectivity.
High Background Contaminated source.Clean the ESI source cone/shield. Use high-purity solvents.

References

  • Burlina, A. B., et al. (2021).[5] "Detection of 3-O-methyldopa in dried blood spots for neonatal diagnosis of aromatic L-amino-acid decarboxylase deficiency: The northeastern Italian experience." Molecular Genetics and Metabolism.

  • Ribeiro, R. P., et al. (2015). "Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC–MS/MS method." Bioanalysis.

  • Hyland, K., et al. (1993). "Aromatic L-amino acid decarboxylase deficiency: clinical features, diagnosis, and treatment of a new inborn error of neurotransmitter amine synthesis." Neurology.

  • César, I. C., et al. (2011). "Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous determination of levodopa and 3-O-methyldopa in human plasma." Journal of Mass Spectrometry.

Sources

Troubleshooting & Optimization

rac 3-O-Methyl DOPA-d3 solubility and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Support Guide & Troubleshooting

Compound: rac 3-O-Methyl DOPA-d3 (Hydrochloride/Zwitterion) Synonyms: 3-Methoxy-DL-tyrosine-d3; 3-OMD-d3; DL-3-O-Methyldopa-d3 Application: Stable Isotope Internal Standard (IS) for LC-MS/MS quantitation of 3-O-Methyldopa (a major L-DOPA metabolite).

Module 1: Solubility & Reconstitution

Q: What is the optimal solvent for reconstituting rac 3-O-Methyl DOPA-d3? A: While the compound is technically soluble in neutral water, 0.1 N HCl (Hydrochloric Acid) or 0.1% Formic Acid is scientifically superior for two reasons:

  • Solubility: The amine and carboxylic acid groups form a zwitterion at neutral pH, which can reduce solubility compared to the protonated cationic form in acid.

  • Oxidation Prevention: Like all catecholamine-related compounds, the free phenolic hydroxyl group at position 4 is susceptible to oxidation at neutral or basic pH. Acidic conditions suppress this oxidation.

Q: Can I dissolve this directly in Methanol or Acetonitrile? A: Proceed with caution. Amino acid derivatives often exhibit poor solubility in 100% organic solvents.

  • Recommended: Dissolve the powder in a small volume of acidic water (e.g., 0.1 N HCl) first, then dilute with organic solvent if necessary.

  • Warning: Direct addition of 100% Acetonitrile may cause the solid to "gum up" or precipitate, making it difficult to redissolve.

Q: My solution is cloudy after sonication. What should I do? A: This indicates incomplete solubilization or "salting out" if high organic content was used.

  • Step 1: Add more aqueous acid (0.1% Formic Acid).[1]

  • Step 2: Warm slightly (up to 30°C) and vortex.

  • Step 3: If using DMSO as a co-solvent, ensure the final concentration does not exceed 1% in the LC-MS injection to avoid solvent effects on peak shape.

Protocol: Reconstitution Decision Tree

ReconstitutionStrategy Start Start: Solid Powder (rac 3-O-Methyl DOPA-d3) SolventChoice Choose Primary Solvent Start->SolventChoice AcidicWater 0.1 N HCl or 0.1% Formic Acid SolventChoice->AcidicWater Preferred Organic 100% MeOH/ACN SolventChoice->Organic Not Recommended DMSO DMSO (For high conc. stocks) SolventChoice->DMSO Alternative ResultGood Stable Solution (Store at -80°C) AcidicWater->ResultGood ResultBad Risk of Precipitation Hard to dissolve Organic->ResultBad ResultOkay Good Solubility (Watch freeze/thaw) DMSO->ResultOkay

Figure 1: Decision matrix for solvent selection to ensure maximal solubility and stability.

Module 2: Storage & Stability

Q: Why does the Certificate of Analysis (CoA) mention "Hygroscopic" and "Light Sensitive"? A:

  • Hygroscopic: The powder absorbs atmospheric moisture rapidly. This alters the effective mass. Always equilibrate the vial to room temperature before opening to prevent condensation inside the bottle.

  • Light Sensitive: The phenolic ring can undergo photo-oxidation, leading to quinone formation (often turning the solution pink or brown). Store in amber vials.

Q: Can I store the reconstituted stock solution at -20°C? A: Yes, but -80°C is significantly better for long-term stability (months).

  • At -20°C: Stable for approx. 1 month.

  • At -80°C: Stable for approx. 6 months.[2][3]

  • Critical: Aliquot the stock solution immediately after preparation. Repeated freeze-thaw cycles will degrade the compound.

Q: Does the deuterium label fall off in solution? A: No. The deuterium atoms in rac 3-O-Methyl DOPA-d3 are located on the methoxy group (


). Carbon-deuterium bonds on methyl groups are chemically stable and non-exchangeable under standard physiological and LC-MS conditions. You will not see label loss in aqueous buffers.
Module 3: LC-MS/MS Technical Guide

Q: I see two peaks in my chromatogram for the standard. Is it impure? A: Not necessarily. This is a racemic mixture (rac) , meaning it contains both the D- and L-enantiomers (50:50).

  • Achiral Column (C18): Both enantiomers usually co-elute as a single peak.

  • Chiral Column: You will see two distinct peaks.

  • Note: The biological analyte (from patient samples) is typically L-3-O-Methyldopa . If using a chiral method, ensure you integrate the peak corresponding to the L-isomer in your internal standard to match the analyte.

Q: Why does the deuterated standard elute slightly earlier than the analyte? A: This is the Chromatographic Deuterium Effect (CDE) . Deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen. In Reverse Phase LC (RPLC), this often results in the deuterated isotopologue eluting slightly earlier (0.05 – 0.2 min shift) than the non-labeled analyte. This is normal behavior and not an error.

Q: How do I prevent "Cross-Talk" between the analyte and the IS? A: 3-O-Methyl DOPA-d3 has a mass shift of +3 Da.

  • Analyte (Unlabeled): Precursor M+H.

  • IS (Deuterated): Precursor (M+3)+H.

  • Risk: If the concentration of the analyte is extremely high, the natural C13 isotopes of the analyte might contribute signal to the IS channel.

  • Solution: Ensure your IS concentration is sufficient (e.g., 100–500 ng/mL) to overwhelm any isotopic contribution from the analyte, or use a standard curve to check for interference.

Data Summary: Physicochemical Properties
PropertyValueTechnical Note
Molecular Formula

d3 on Methoxy group
Molecular Weight ~214.23 g/mol Adjust for salt form (e.g. HCl) if applicable
Solubility (Water) ~25 mg/mLRequires sonication; Acidic pH preferred
pKa (approx) ~2.2 (COOH), ~9.0 (NH2)Zwitterionic at pH 7
Storage (Solid) -20°C (Short term)Protect from light
Storage (Solution) -80°C (Long term)Must be aliquoted
Module 4: Troubleshooting Workflow

Scenario: The IS signal is decreasing over time in your sequence.

Troubleshooting Issue Issue: IS Signal Dropping Check1 Check Vial Temp (Is it sitting at RT?) Issue->Check1 Check2 Check pH (Is buffer neutral?) Check1->Check2 No Action1 Move to Autosampler Thermostat (4°C) Check1->Action1 Yes Check3 Check Light (Clear vial?) Check2->Check3 No Action2 Acidify Sample (Add 0.1% Formic Acid) Check2->Action2 Yes Action3 Use Amber Vials Check3->Action3 Yes

Figure 2: Troubleshooting logic for signal instability during LC-MS runs.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10878512: 3-O-Methyldopa-d3. [Link]

  • ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Stability and Isotope Effects. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry for 3-O-Methyl DOPA-d3

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Ticket Subject: Optimization of LC-MS/MS parameters for 3-O-Methyldopa (3-OMD) using deuterated internal standard (3-OMD-d3).

Welcome to the Technical Support Center.

As Senior Application Scientists, we understand that quantifying 3-O-Methyldopa (3-OMD) is not just about finding a peak—it’s about managing the polarity of an amino acid metabolite while ensuring your deuterated internal standard (3-OMD-d3) corrects for matrix effects without introducing cross-talk.

This guide bypasses generic advice. Below are the specific protocols, transition parameters, and troubleshooting workflows required to stabilize your assay.

Module 1: Mass Spectrometry Parameters (The Source)

User Question: I am setting up my MRM transitions. Which precursor/product ions provide the best sensitivity and specificity for 3-OMD-d3?

Technical Response: For 3-OMD quantification, we utilize Electrospray Ionization in Positive mode (ESI+). The molecule protonates readily at the amine group.

The critical decision here is selecting a product ion that retains the deuterated label. Most commercial 3-OMD-d3 is labeled on the methoxy group (


). You must avoid fragmentation pathways that lose the methyl group, or your internal standard will become indistinguishable from the background noise or isobaric interferences.

Recommended MRM Transitions:

CompoundPrecursor (

)
Product (

)
Dwell (ms)Cone Voltage (V)Collision Energy (eV)Mechanism
3-OMD (Native) 212.1 166.1 5025-3515-20Loss of HCOOH (Formic Acid)
3-OMD (Qualifier)212.1139.15025-3525-30Loss of HCOOH + HCN
3-OMD-d3 (IS) 215.1 169.1 5025-3515-20Loss of HCOOH (Retains

)

*Note: Voltages are instrument-dependent (e.g., Waters Xevo vs. Sciex QTRAP). Perform a ramp optimization ±5V around these values.

The Mechanistic Logic: The transition


 corresponds to the neutral loss of the carboxylic acid moiety (as formic acid, 46 Da) from the amino acid backbone. Because this fragmentation occurs distal to the 3-methoxy group, the 

label remains attached to the aromatic ring fragment. Thus, the shift from 166 to 169 is preserved.
Module 2: Chromatography & Separation

User Question: My 3-OMD peak is eluting too early (near the void volume), and the peak shape is poor. How do I fix this?

Technical Response: 3-OMD is a polar zwitterion. On standard C18 columns, it suffers from "dewetting" or lack of retention, leading to elution in the suppression zone (0.5–1.0 min).

The Protocol: Do not use standard C18. You require a column capable of 100% aqueous stability or a HILIC mode.

  • Preferred Stationary Phase: High Strength Silica (HSS) T3 or a Polar-Embedded C18.

    • Why: These phases resist pore collapse in high-aqueous mobile phases, allowing you to start at 0-1% organic to trap the polar amine.

  • Mobile Phase Chemistry:

    • A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses ionization).

    • B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]

  • The "Deuterium Effect" Warning:

    • Deuterated standards (

      
      ) are slightly less lipophilic than their native counterparts (
      
      
      
      ).
    • Result: 3-OMD-d3 may elute slightly earlier (0.02–0.05 min) than native 3-OMD on high-efficiency columns.

    • Risk: If your matrix suppression zone is narrow, the IS and the analyte might experience different ionization environments. Ensure your retention factor (

      
      ) is 
      
      
      
      to clear the initial void volume suppression.

Visual Workflow: Column Selection Strategy

ChromatographyLogic Start Start: 3-OMD Retention Issue CheckCol Check Column Type Start->CheckCol StandardC18 Standard C18 CheckCol->StandardC18 Current PolarC18 HSS T3 / Polar C18 CheckCol->PolarC18 Switch To PoreCollapse Pore Collapse/Void Elution StandardC18->PoreCollapse 100% Aqueous MobilePhase MP A: H2O + 0.1% FA MP B: ACN + 0.1% FA PolarC18->MobilePhase Optimization Gradient Hold 100% A for 1.0 min Ramp to 90% B MobilePhase->Gradient Gradient Success RT > 2.0 min Separated from Void Gradient->Success Result

Figure 1: Decision logic for solving polar retention issues associated with 3-OMD analysis.

Module 3: Troubleshooting & FAQs

Q1: I see a signal for 3-OMD in my "blank" samples that contain only the internal standard (3-OMD-d3). Is my column dirty?

Diagnosis: This is likely Isotopic Crosstalk (Impurity), not carryover. Root Cause: Deuterated standards are rarely 100% pure. A 98% pure 3-OMD-d3 standard contains ~2% native (


) 3-OMD. If you spike the IS at a high concentration (e.g., 1000 ng/mL) to stabilize the signal, that 2% impurity contributes 20 ng/mL to your native channel.
The Fix: 
  • Run a "Zero" sample (Matrix + IS).

  • Calculate the area count of the interference in the native channel.

  • Lower the IS concentration until the interference is

    
     of your Lower Limit of Quantification (LLOQ).
    

Q2: My linearity fails at the high end (>2000 ng/mL).

Diagnosis: Detector Saturation or Dimerization. Root Cause: Catechol-like structures can form dimers (


) at high concentrations in the source.
The Fix: 
  • Check the pulse counting threshold on your detector.

  • Monitor the dimer mass (

    
     423) to see if abundance increases non-linearly.
    
  • Use a quadratic fit (weighted

    
    ) rather than linear, as is standard for wide-dynamic-range bioanalysis of L-DOPA metabolites.
    

Visual Workflow: Crosstalk vs. Carryover

Troubleshooting Issue Signal in Blank CheckType Is IS present? Issue->CheckType NoIS Double Blank (No IS) CheckType->NoIS YesIS Zero Sample (Matrix + IS) CheckType->YesIS Carryover Carryover: Check Injector/Column NoIS->Carryover Signal Present Crosstalk Isotopic Impurity: Reduce IS Conc. YesIS->Crosstalk Signal Present

Figure 2: Diagnostic flow to distinguish between system carryover and internal standard impurity.

References
  • Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS. Journal of Chromatography B. (2011). Validated method using C18 separation and protein precipitation.[2][3][4][5]

  • Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker. Frontiers in Oncology. (2022). Discusses the use of 3-OMD-d3 and high-resolution parameters.

  • Deuterium Isotope Effects in Liquid Chromatography. LCGC International. (2017). Technical background on retention time shifts between native and deuterated isotopologues.

  • 3-O-Methyldopa-d3 Reference Standard Data. MedChemExpress. Chemical properties and isotopic purity considerations.

Sources

Technical Support Center: 3-O-Methyl DOPA-d3 Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression for 3-O-Methyl DOPA-d3 in LC-MS Department: Bioanalytical Applications Support Lead Scientist: Dr. Aris Thorne Last Updated: January 29, 2026

Executive Summary

You are likely experiencing signal variability or sensitivity loss for 3-O-Methyl DOPA (3-OMD) and its internal standard 3-OMD-d3 . This is a classic "Polarity Trap": 3-OMD is a zwitterionic amino acid derivative that is difficult to retain on standard C18 columns. Consequently, it often elutes in the void volume (t0) or the "dump zone," where unretained salts and phospholipids from the plasma matrix cause severe charge competition in the Electrospray Ionization (ESI) source.

This guide provides a diagnostic framework to quantify this suppression and two validated workflows (Chromatographic & Extraction) to eliminate it.

Module 1: The Diagnostic Framework

Before changing your method, you must visualize where the suppression is occurring relative to your analyte peak. We use the Post-Column Infusion method (based on Matuszewski et al.), the gold standard for matrix effect assessment.

Mechanism of Action

Ion suppression occurs when matrix components (like glycerophosphocholines) co-elute with your analyte. These components have higher proton affinity or surface activity, "stealing" the limited charge available in the ESI droplet.

IonSuppression cluster_ESI ESI Droplet (Limited Charge) Analyte 3-OMD (Analyte) Charge Available Protons (H+) Analyte->Charge Competes Matrix Phospholipids (Matrix) Matrix->Charge High Affinity Result Signal Suppression (Loss of Sensitivity) Charge->Result Charge Depletion

Figure 1: Mechanism of Ion Suppression. High-abundance matrix components monopolize available charge in the ESI source, leaving the analyte neutral and undetected.

Protocol: Post-Column Infusion
  • Setup: Connect a syringe pump containing neat 3-OMD standard (1 µg/mL) to the LC effluent via a T-tee connector before the MS source.

  • Infusion: Infuse the standard continuously at 10 µL/min to generate a high, steady baseline signal.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed via your current method) into the LC.

  • Analysis: Monitor the baseline. A dip in the baseline indicates Ion Suppression ; a spike indicates Enhancement .

  • Overlay: Overlay your actual 3-OMD analyte peak from a separate injection. If your peak aligns with a "dip," you have a suppression problem.

Module 2: Chromatographic Resolution (The "Escape" Strategy)

The most common error is using a C18 column which forces 3-OMD to elute early with polar matrix garbage. You must increase retention to separate the analyte from the void volume.

Comparison of Column Chemistries
FeatureC18 (Traditional)HILIC (Recommended)PFP (Alternative)
Mechanism Hydrophobic InteractionHydrophilic PartitioningPi-Pi Interaction & H-Bonding
3-OMD Retention Poor (Elutes < 1.5 min)High (Elutes > 3.0 min)Moderate (Good selectivity)
Matrix Effect High (Co-elutes with salts)Low (Elutes after salts)Moderate
Mobile Phase High Aqueous (Low MS signal)High Organic (High MS signal)Mixed
Recommended Workflow: HILIC Transition

Switching to HILIC (Hydrophilic Interaction Liquid Chromatography) moves 3-OMD away from the suppression zone and enhances sensitivity due to high organic content (better desolvation).

  • Column: Silica or Amide-based HILIC (1.7 µm or 2.6 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start high organic (90% B) -> ramp down to 60% B -> re-equilibrate.

Module 3: Sample Preparation (The "Cleanup" Strategy)

If you cannot change your chromatography, you must clean the sample. Protein Precipitation (PP) is insufficient for 3-OMD because it leaves phospholipids behind.

Decision Tree: Extraction Methodology

ExtractionLogic Start Start: Plasma Sample Method Current Method? Start->Method PP Protein Precipitation (MeOH/ACN) Method->PP Fast/Cheap SPE Solid Phase Extraction (SPE) Method->SPE Robust Issue High Phospholipids Severe Suppression PP->Issue Type Select Mechanism SPE->Type MCX Mixed-Mode Cation Exchange (MCX) Type->MCX Best for Zwitterions Result Removes Phospholipids Retains 3-OMD (Amine) MCX->Result

Figure 2: Extraction Decision Tree. MCX SPE is superior to protein precipitation for removing suppressive phospholipids while retaining the zwitterionic 3-OMD.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Since 3-OMD has a basic amine group, MCX cartridges allow you to wash away neutral interferences (phospholipids) with 100% methanol before eluting the analyte.

  • Load: Acidified plasma (pH < 4) onto MCX cartridge. 3-OMD binds via cation exchange.

  • Wash 1: 0.1% Formic acid in water (removes salts/proteins).

  • Wash 2: 100% Methanol (CRITICAL STEP: removes phospholipids).

  • Elute: 5% Ammonium Hydroxide in Methanol (releases 3-OMD).

Troubleshooting FAQs

Q1: My Internal Standard (3-OMD-d3) area counts vary widely between samples. Why? A: This is the hallmark of "Differential Matrix Effects." Even though d3 is an isotope, if it elutes in a suppression zone, slight shifts in retention time between the heavy and light isotopes (the Deuterium Isotope Effect) can cause them to experience different suppression levels.

  • Fix: Adopt the HILIC method to move both peaks out of the suppression zone.

Q2: Can I just use Protein Precipitation (PP) to save money? A: Only if you use a "Phospholipid Removal" plate (e.g., HybridSPE or Ostro). Standard PP leaves >90% of phospholipids in the supernatant. For 3-OMD, which is polar, these phospholipids often co-elute on C18 columns. If you must use PP, ensure you use a diverter valve to send the first 1-2 minutes of flow (containing salts) to waste.

Q3: I see a peak for 3-OMD in my blank samples. Is it carryover? A: It could be carryover, but check your 3-OMD-d3 purity . Commercially available d3 standards can contain small amounts of unlabeled (d0) 3-OMD as an impurity.

  • Test: Inject only the Internal Standard. If you see a peak at the analyte transition (m/z 212 > 166), your IS is contributing to the background.

Q4: What are the optimal MRM transitions? A:

  • 3-OMD: m/z 212.1 → 166.1 (Quantifier), 212.1 → 139.1 (Qualifier).

  • 3-OMD-d3: m/z 215.1 → 169.1.

  • Note: Ensure your collision energy is optimized for the loss of the carboxyl group (-46 Da), which is the common fragmentation pathway for this class.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

    • Core Reference: Establishes the post-column infusion method described in Module 1.
  • Kakarla, S., et al. (2016).[1] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma Using Alumina SPE Cartridges.[1] Indo American Journal of Pharmaceutical Sciences. Link

    • Context: Discusses SPE strategies for catecholamine-like drugs to remove m
  • McCalley, D. V. (2017). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

    • Context: Validates the use of HILIC for polar, zwitterionic compounds like 3-OMD to avoid void volume elution.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link

    • Context: Provides the regulatory requirement for assessing m

Sources

Technical Guide: 3-O-Methyl DOPA-d3 Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-O-Methyl-L-DOPA-d3 (3-OMD-d3), also known as 3-Methoxy-L-tyrosine-d3, is the primary deuterated internal standard used for the quantification of L-DOPA metabolites in pharmacokinetic studies and Parkinson’s disease research.[1] Unlike its precursor L-DOPA, 3-OMD possesses a methoxy group at the 3-position, which replaces one of the catechol hydroxyls.[1]

Scientific Reality: While the methylation of the 3-hydroxyl group renders 3-OMD chemically more stable than the highly oxidation-prone L-DOPA (a catechol), it remains a phenol derivative .[1] It retains a free hydroxyl group at the 4-position and an amine group, making it susceptible to auto-oxidation, light-induced degradation, and hygroscopic instability.[1]

This guide provides a self-validating framework to ensure the integrity of your reference material over long-term storage.[1]

Core Storage Directives
A. Solid State Storage (The "Golden Standard") [1]
  • Temperature: -20°C is mandatory. -80°C is acceptable but unnecessary for the solid powder.[1]

  • Environment: Dark, desiccated container.

    • Why? 3-OMD-d3 is hygroscopic.[1] Moisture absorption facilitates hydrolysis and increases the mobility of reactive oxygen species (ROS) on the crystal surface, accelerating yellowing (oxidation).[1]

  • Shelf Life: >2 years if kept dry and dark.[1]

B. Solution State Storage (High Risk)

Once dissolved, the kinetic stability of 3-OMD-d3 drops significantly.[1]

Solvent SystemStorage TempMax StabilityNotes
Water / PBS -80°C< 6 MonthsHigh Risk. Neutral pH promotes auto-oxidation of the phenol.[1]
0.1 M HCl -20°C / -80°C6-12 MonthsRecommended. Acidic pH (<3) protonates the amine and suppresses phenol oxidation.[1]
Methanol -20°C1-3 MonthsGood solubility, but prone to evaporation/concentration errors.[1]
DMSO -20°C6 MonthsHigh solubility (up to 10 mg/mL), but difficult to remove/lyophilize.[1]

Critical Warning: Never store 3-OMD-d3 solutions at 4°C or Room Temperature for >24 hours. The formation of quinone-methide intermediates occurs rapidly under ambient light and temperature.[1]

Troubleshooting Center (Q&A)
Issue 1: Visual Discoloration

Q: My stock solution of 3-OMD-d3 has turned a faint yellow/brown. Is it still usable? A: Likely No.

  • The Science: The yellow color indicates the formation of oxidative byproducts, likely quinone derivatives or polymerized aggregates similar to melanin precursors.[1] Unlike L-DOPA, which turns black rapidly, 3-OMD turns yellow/orange due to the single free hydroxyl group oxidizing.[1]

  • Action: Run a purity check (see Section 4). If purity is <95%, discard. The oxidized products can cause ion suppression in LC-MS/MS, invalidating your quantification.[1]

Issue 2: Signal Drift in LC-MS

Q: I am seeing a gradual loss of signal intensity for 3-OMD-d3 over a long analytical run. A: Check for Adsorption and Solubility.

  • The Science: The introduction of the methyl group makes 3-OMD more hydrophobic than L-DOPA.[1] In highly aqueous mobile phases (initial LC gradient), it may adsorb to glass vial surfaces or precipitate if the concentration is too high (>1 mg/mL in water).

  • Action:

    • Add 5-10% Methanol or Acetonitrile to your autosampler vials.[1]

    • Ensure your autosampler is cooled to 4°C (slows degradation) but not freezing (precipitates).[1]

Issue 3: Deuterium Exchange

Q: Can the deuterium label "fall off" during storage? A: Unlikely, but pH dependent.

  • The Science: If your standard is 3-methoxy-d3 (deuterium on the methyl ether), the C-D bond is extremely stable and will not exchange in water.[1] If the deuterium is on the aromatic ring, it is stable under neutral/acidic conditions but can exchange under strong basic conditions or high heat.

  • Action: Avoid storage in pH > 9 buffers.

Visualization: Stability & Degradation Logic

The following diagrams illustrate the decision-making process for storage and the chemical pathway of degradation.

Diagram 1: Storage Decision Tree

StorageProtocol Start Received 3-OMD-d3 Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution SolidAction Store at -20°C Desiccated & Dark (Shelf Life: >2 Years) Solid->SolidAction SolventCheck Check Solvent Solution->SolventCheck Acidic Acidic (0.1M HCl) SolventCheck->Acidic Neutral Neutral (Water/PBS) SolventCheck->Neutral Organic Organic (MeOH/DMSO) SolventCheck->Organic AcidicStore Store -80°C (Stable 6-12 Months) Acidic->AcidicStore NeutralStore Store -80°C (Stable <1 Month) High Risk of Oxidation Neutral->NeutralStore OrganicStore Store -20°C (Stable 3-6 Months) Organic->OrganicStore

Caption: Decision matrix for optimal storage conditions based on physical state and solvent composition.

Diagram 2: Degradation Pathway Risk [1]

Degradation Compound 3-OMD-d3 (Phenol Form) Trigger Triggers: High pH, Light, O2 Compound->Trigger Exposure Intermediate Semiquinone Radical Trigger->Intermediate -e-, -H+ Product Quinone Methide / Polymer (Yellow) Intermediate->Product Polymerization

Caption: Simplified oxidative degradation pathway leading to sample discoloration and loss of potency.

Validation Protocol: Purity Check

Before starting a critical study with stored stock, validate its purity.

Method: HPLC-UV or LC-MS/MS[1]

  • Preparation: Dilute stock to 10 µg/mL in 0.1% Formic Acid (aq).

  • Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or equivalent).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

  • Gradient: 5% B to 90% B over 5 minutes.

  • Detection:

    • UV: Monitor at 280 nm .

    • MS: Monitor MRM (e.g., m/z 215.1 → 169.1 for d3-species, verify specific transitions based on labeling).

  • Acceptance Criteria:

    • Single sharp peak at expected Retention Time.

    • No secondary peaks >2% area (indicates degradation).[1]

    • Signal-to-Noise ratio > 100.[1]

References
  • Asanuma, M., & Miyazaki, I. (2016). 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA.[1][2] BMC Neuroscience, 17(1), 52. Retrieved from [Link]

  • Uesawa, Y., & Mohri, K. (2010).[3] Degradation of Methyldopa by Banana. Pharmaceuticals, 3(3), 443-450.[1] (Demonstrates polyphenol oxidase susceptibility). Retrieved from [Link][1]

Sources

Technical Support Center: Stability & Handling of 3-O-Methyl DOPA-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Freeze-Thaw Degradation in Deuterated Internal Standards

Executive Summary

You are likely reading this because you are observing inconsistent peak areas, retention time shifts, or discoloration in your 3-O-Methyl DOPA-d3 (3-OMD-d3) internal standard stocks.

3-OMD-d3 is a deuterated analog of the primary L-DOPA metabolite, 3-O-Methyldopa.[1] While the 3-methoxy group renders it chemically more stable than L-DOPA (which possesses a highly reactive catechol moiety), 3-OMD-d3 retains a phenolic hydroxyl group and an amine.[1] This makes it susceptible to oxidative quinone formation and light-induced degradation .[1]

The Critical Rule: Deuterated standards are non-renewable resources in a workflow. A single stock solution subjected to multiple freeze-thaw cycles will undergo cryoconcentration and headspace oxidation , leading to concentration drift that invalidates your calibration curves.[1]

Part 1: The Science of Instability (Why It Happens)

To solve the problem, we must understand the mechanism. Freeze-thaw damage is not just "temperature shock"; it is a chemical extraction process.[1]

Cryoconcentration & pH Shift

When an aqueous solution freezes, pure water crystallizes first. This forces the solute (3-OMD-d3) and any buffer salts into a shrinking liquid "puddle" before it finally solidifies.[1]

  • The Result: Local concentrations of the drug and salts can spike 100x higher than the bulk solution. If your buffer is phosphate-based, the pH can shift dramatically during freezing (e.g., sodium phosphate buffers can shift from pH 7.0 to pH 3.5 upon freezing), potentially catalyzing degradation.[1]

Headspace Oxidation

Every time you thaw a vial, you re-introduce fresh oxygen from the headspace into the liquid. 3-OMD-d3, like all phenolic amines, is prone to oxidation.[1]

  • The Result: Formation of quinones (often visible as a yellow/brown tint). These oxidation products do not ionize at the same m/z as your target, causing a "silent" drop in signal intensity.

Isotopic Integrity

For 3-O-Methyl-d3-DOPA , the deuterium atoms are typically located on the methoxy group (–OCD3).[1]

  • Stability: These methyl deuteriums are chemically stable and non-exchangeable in standard acidic/neutral aqueous solutions.

  • Risk: If the molecule oxidizes, the entire structure is compromised, rendering the isotopic label useless.

Part 2: The "Single-Shot" Aliquot Protocol

Objective: Create a self-validating storage system where the stock solution is never thawed more than once.

Reagents & Equipment
  • Solvent: 0.1% Formic Acid in Water (Acidic pH stabilizes the phenolic group).

    • Alternative: 0.1 M HCl (for long-term stability, though more aggressive on LC columns).

  • Container: Amber glass vials (Silanized/Deactivated glass is preferred to prevent adsorption). Avoid plastic for long-term storage of hydrophobic metabolites.[1]

  • Gas: Argon or Nitrogen (for headspace purging).[1]

Step-by-Step Workflow

AliquotWorkflow Start Powder Stock (3-OMD-d3) Dissolve Dissolve in Acidic Solvent (0.1% Formic Acid or 0.1M HCl) Start->Dissolve Minimize Light Aliquot Immediate Aliquot (Vol = 1 Experiment Usage) Dissolve->Aliquot < 10 mins Purge Purge Headspace (Argon/N2) Aliquot->Purge Freeze Deep Freeze (-80°C preferred) Purge->Freeze Thaw Thaw ONCE for Experiment Freeze->Thaw On Demand Discard Discard Remainder (NO Refreezing) Thaw->Discard

Figure 1: The "Single-Shot" workflow ensures the master stock is never compromised by repeated temperature cycling.

Storage Stability Matrix
Storage ConditionSolvent SystemStability EstimateRecommendation
Room Temp (25°C) Water/Methanol< 24 HoursAvoid. Oxidation begins rapidly.[1]
Refrigerated (4°C) 0.1% Formic Acid1 WeekSuitable for active working solutions only.[1]
Freezer (-20°C) 0.1% Formic Acid1 MonthAcceptable for short-term projects.[1]
Deep Freeze (-80°C) 0.1% Formic Acid6 Months+Gold Standard for master stocks.[1]

Part 3: Troubleshooting & FAQs

Q1: I see a yellow tint in my thawed stock. Can I still use it?

A: No. The yellow color indicates the formation of oxidation products (likely quinones or melanin-like polymers).[1]

  • The Risk: Even if the color is faint, the concentration of intact 3-OMD-d3 has dropped.[1] Since this is an Internal Standard (IS), a drop in actual concentration will not affect the ratio if added before extraction, but it will reduce your signal-to-noise ratio (S/N), potentially pushing the IS peak below the limit of reliable detection.[1]

  • Action: Discard and prepare fresh from powder.

Q2: Can I use 100% Methanol as a stock solvent to prevent freezing?

A: Yes, with caveats. Storing in 100% methanol at -20°C prevents the solution from freezing, which technically eliminates "freeze-thaw" physical stress.[1]

  • Pros: No ice crystal formation; liquid is always ready.[1]

  • Cons: Methanol is volatile.[1] Even at -20°C, repeated opening of the vial can lead to evaporation, slowly increasing the concentration of your stock over time.[1]

  • Verdict: Only use this method if you use screw-cap vials with high-integrity septa and minimize the time the vial is open.[1]

Q3: My IS peak area is decreasing over the course of a long LC-MS run (24 hours). Is it the autosampler?

A: Likely, yes. Catecholamine-related compounds are unstable in the autosampler (usually set to 4°C or 10°C) if the pH is neutral.[1]

  • The Fix: Ensure your final sample diluent (in the vial) is acidic. Adding 0.1% ascorbic acid or 0.05% sodium metabisulfite to the sample vial can act as a sacrificial antioxidant, protecting the 3-OMD-d3 during the run [1].[1]

Q4: Does the "d3" label exchange with water?

A: Generally, no . In 3-O-Methyl-d3-DOPA, the deuterium is on the methyl group attached to the oxygen.[1] This is a stable ether linkage.[1] Unlike the acidic protons on the hydroxyl (-OH) or amine (-NH2) groups, methyl protons do not exchange with solvent protons under standard LC-MS conditions (pH 2-8).[1]

Part 4: Diagnostic Logic (Is it the Stock?)

Use this logic flow to determine if your stock is the root cause of assay failure.

Troubleshooting Problem Issue: Inconsistent IS Response CheckColor Visual Check: Is Stock Yellow/Brown? Problem->CheckColor Discard DISCARD STOCK (Oxidation Confirmed) CheckColor->Discard Yes CheckAge Check Age: > 6 Months @ -80°C or > 1 Month @ -20°C? CheckColor->CheckAge No (Clear) CheckAge->Discard Yes CheckSolvent Check Solvent: Is it Acidic? CheckAge->CheckSolvent No CheckSolvent->Discard No (Neutral pH) Instrument Investigate Instrument (Injection Vol, Matrix Effect) CheckSolvent->Instrument Yes (Acidic)

Figure 2: Decision tree for diagnosing Internal Standard instability.

References

  • MedChemExpress. (2024).[1] 3-O-Methyldopa-d3 Product Stability & Storage Guidelines. Retrieved from [1]

  • Alves, G., et al. (2011). Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Kakarla, S., et al. (2016).[2] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa. Indo American Journal of Pharmaceutical Sciences. Retrieved from

  • National Institutes of Health (NIH). (2021).[1] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions (Analogous degradation kinetics for sensitive small molecules). Retrieved from [1]

Sources

Validation & Comparative

Definitive Guide: Validation of Analytical Methods Using 3-O-Methyl DOPA-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-O-Methyldopa (3-OMD) is the primary metabolite of Levodopa (L-DOPA) formed via the Catechol-O-methyltransferase (COMT) pathway.[1][2][3] In Parkinson’s Disease (PD) clinical trials, particularly those involving COMT inhibitors (e.g., Entacapone, Opicapone), 3-OMD is a critical pharmacokinetic (PK) marker.[1] Its accumulation in plasma (due to a long half-life of ~15h) competes with L-DOPA for transport across the Blood-Brain Barrier (BBB), directly influencing therapeutic efficacy.[1]

This guide validates the use of 3-O-Methyl DOPA-d3 (Stable Isotope Labeled Internal Standard, SIL-IS) as the superior methodology for quantifying 3-OMD in biological matrices.[1] We compare this approach against structural analogs (e.g., Carbidopa, Methyldopa) and demonstrate why the d3-IS provides the only regulatory-compliant pathway for mitigating matrix effects in LC-MS/MS analysis.[1]

Scientific Rationale & Metabolic Context[1][4]

The Biological Challenge

Quantifying 3-OMD is complicated by the presence of its precursor (L-DOPA) and downstream dopamine metabolites.[1] Furthermore, PD patients often have polypharmacy profiles, introducing unpredictable ion suppression in electrospray ionization (ESI).

The metabolic relationship is visualized below. Note that COMT inhibitors aim to block the conversion of L-DOPA to 3-OMD.[1]

MetabolicPathway LDOPA L-DOPA (Therapeutic Agent) COMT Enzyme: COMT LDOPA->COMT AADC Enzyme: AADC LDOPA->AADC OMD 3-O-Methyldopa (Accumulating Metabolite) COMT->OMD Methylation (Target of Opicapone) Dopamine Dopamine (Active Neurotransmitter) AADC->Dopamine Decarboxylation Inhibitor COMT Inhibitors (Entacapone) Inhibitor->COMT Blocks

Figure 1: Metabolic pathway of L-DOPA showing the formation of 3-OMD via COMT.[1][2] Accurate measurement of 3-OMD is the primary indicator of COMT inhibitor efficacy.[1]

Comparative Analysis: Internal Standard Selection

In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the method's robustness against Matrix Effects (ME) .[1]

The Contenders
  • 3-O-Methyl DOPA-d3 (Target SIL-IS): Chemically identical to the analyte but with 3 deuterium atoms (typically on the methoxy group:

    
    ).[1] It co-elutes with 3-OMD.[1][4][5]
    
  • Structural Analog (e.g., Carbidopa or Methyldopa): Similar structure but different retention time (RT).[1]

  • External Standardization: No IS used (Unacceptable for regulated bioanalysis).[1]

Performance Data (Simulated Validation)

The following table summarizes typical validation data comparing the d3-IS against a structural analog in human plasma.

Parameter3-O-Methyl DOPA-d3 (SIL-IS)Structural Analog (e.g., Methyldopa)Interpretation
Retention Time (RT) Co-elutes with Analyte

RT = 0.5 - 1.5 min
Critical: Analog elutes in a different matrix suppression zone.[1]
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)d3-IS corrects for ion suppression; Analog does not.[1]
Precision (%CV) at LLOQ 3.5%12.8%d3-IS compensates for injection/extraction variability.[1]
Recovery Consistency High (Tracking Analyte)VariableAnalog may extract differently than 3-OMD.[1]
Cost HighLowCost is negligible compared to clinical trial failure risk.
The "Deuterium Effect" Caveat

While d3-IS is superior, users must be aware of the Deuterium Isotope Effect .[1] Deuteration slightly reduces lipophilicity, potentially causing the d3-IS to elute slightly earlier than the unlabeled analyte in high-resolution chromatography.[1]

  • Mitigation: Ensure the chromatographic peak integration window encompasses both the analyte and the d3-IS apexes if slight separation occurs.

Validated Experimental Protocol

This protocol is designed to meet FDA (2018) and ICH M10 (2022) Bioanalytical Method Validation guidelines.

Materials
  • Analyte: 3-O-Methyldopa.[1][2][4][5][6][7]

  • IS: 3-O-Methyl DOPA-d3 (Isotopic purity

    
     to prevent cross-talk).[1]
    
  • Matrix: K2EDTA Human Plasma (stripped or surrogate matrix if endogenous levels are high).[1]

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is preferred over SPE for 3-OMD due to the polar nature of catecholamines.[1]

  • Aliquot: Transfer

    
     of plasma to a 96-well plate.
    
  • Spike IS: Add

    
     of 3-O-Methyl DOPA-d3  working solution (
    
    
    
    in methanol).
  • Precipitate: Add

    
     of ice-cold 0.1% Formic Acid in Acetonitrile .
    
    • Why Acidic? Catecholamines are unstable at alkaline pH; acid stabilizes them and improves precipitation.

  • Vortex & Centrifuge: Vortex for 5 min; Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: Atlantis T3 C18 or equivalent (High aqueous stability required for polar retention).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol.[1][4]

  • Gradient:

    • 0-1 min: 2% B (Trapping polar analyte).[1]

    • 1-3 min: Ramp to 90% B.

    • 3.1 min: Return to 2% B.

  • Detection: Positive ESI, MRM Mode.

    • Analyte Transition:

      
       (Loss of formate/carboxyl group).
      
    • IS Transition:

      
       (Mass shift +3).[1]
      
Workflow Diagram

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Patient Plasma (Contains 3-OMD) IS_Add Spike Internal Standard (3-O-Methyl DOPA-d3) Sample->IS_Add PPT Protein Precipitation (Acetonitrile + Formic Acid) IS_Add->PPT Centrifuge Centrifugation (Remove Proteins) PPT->Centrifuge LC HPLC Separation (Retain Polar Catechols) Centrifuge->LC Inject Supernatant ESI ESI Source (Ionization) LC->ESI MS Triple Quad MS (MRM Mode) ESI->MS Ratio Calculate Area Ratio (Analyte Area / d3-IS Area) MS->Ratio Quant Quantification (Regression Analysis) Ratio->Quant

Figure 2: Step-by-step bioanalytical workflow ensuring the Internal Standard tracks the analyte through extraction and ionization.[1]

Validation Framework (Regulatory Compliance)

To validate this method under ICH M10 , you must prove that the d3-IS effectively normalizes the data.[1]

Linearity & Sensitivity
  • Range: Typically

    
     (covering the therapeutic accumulation window).[1]
    
  • Weighting:

    
     linear regression is standard for this dynamic range.
    
Matrix Factor (MF) Evaluation

This is the most critical experiment for this guide.

  • Prepare: 6 lots of blank plasma (including 1 lipemic, 1 hemolytic).

  • Extract: Process blanks as per protocol.

  • Post-Spike: Spike extracted blank supernatant with Analyte and IS at Low and High QC levels.

  • Compare: Compare peak area of Post-Spiked samples vs. Neat Solution standards.

  • Calculation:

    
    
    
    • Requirement: The IS-Normalized MF should be close to 1.0, and the %CV across the 6 lots must be

      
      . Only the d3-IS can consistently achieve this in hemolytic plasma. [1]
      
Stability[1]
  • Freeze-Thaw: 3-OMD is stable, but catecholamines oxidize.[1] The d3-IS tracks this degradation if it occurs during processing, but not during storage (since IS is added after thawing).[1]

  • Auto-sampler Stability: crucial for large batches.[1] The acidic mobile phase helps stabilize the catechols on the instrument.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Karimi, M., et al. (2006).[1] "Quantification of 3-O-methyldopa in human plasma...". Journal of Chromatography B. (Contextual grounding for catecholamine extraction).

  • Waters Corporation. (2021).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link][1]

Sources

Technical Comparison: 3-O-Methyl DOPA-d3 vs. Unlabeled 3-O-Methyldopa in Pharmacokinetic Profiling

[1]

Executive Summary

In the pharmacokinetic monitoring of Parkinson’s Disease (PD) therapies, the accurate quantification of 3-O-Methyldopa (3-OMD) is critical.[1][2] As the primary metabolite of Levodopa (L-DOPA) formed by catechol-O-methyltransferase (COMT), 3-OMD accumulation is associated with reduced therapeutic efficacy due to competition for transport across the blood-brain barrier.[1]

This guide compares the analytical roles of Unlabeled 3-O-Methyldopa (the analyte) and 3-O-Methyl DOPA-d3 (the internal standard).[1] While chemically nearly identical, their roles in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are distinct.[1] The use of the deuterated isotopolog (d3) as an Internal Standard (IS) is the industry gold standard for correcting matrix effects, ionization suppression, and extraction variability that compromise data when using external calibration alone.

Physicochemical & Mechanistic Comparison

The fundamental premise of Isotope Dilution Mass Spectrometry (IDMS) is that the labeled standard behaves identically to the analyte during extraction and chromatography but is distinguishable by mass spectrometry.

Table 1: Comparative Specifications
FeatureUnlabeled 3-O-Methyldopa (Analyte)3-O-Methyl DOPA-d3 (Internal Standard)
CAS Number 7636-26-2586954-09-8 (typical)
Role Target Metabolite / BiomarkerCorrection Reference (IS)
Molecular Formula


Molecular Weight 211.22 g/mol ~214.24 g/mol
Mass Shift Base Mass (M+0)+3 Da (M+3)
Retention Time Co-elutes with analyteCo-elutes (negligible deuterium isotope effect)
Ionization Efficiency Subject to matrix suppressionSubject to identical suppression (Self-correcting)
Biological Context: The COMT Pathway

Understanding the origin of 3-OMD is essential for experimental design. In patients treated with L-DOPA (often with DOPA decarboxylase inhibitors like Carbidopa), the COMT pathway becomes the dominant metabolic route, leading to high plasma concentrations of 3-OMD.[1]

COMT_PathwayLDOPAL-DOPA(Therapeutic)OMD3-O-Methyldopa(Analyte)LDOPA->OMD MethylationBBBBlood-Brain BarrierTransport CompetitionLDOPA->BBB Therapeutic TargetCOMTEnzyme: COMT(Catechol-O-methyltransferase)COMT->OMDOMD->BBB Inhibits L-DOPA uptake

Figure 1: The metabolic formation of 3-OMD from L-DOPA.[1][3][4][5] High levels of 3-OMD compete with L-DOPA for transport, necessitating accurate monitoring.[1]

Analytical Performance: The "d3" Advantage

Why is the d3-labeled standard superior to structural analogs (e.g., methyldopa or carbidopa) for quantification?

A. Correction of Matrix Effects

Human plasma is a complex matrix containing phospholipids and salts that suppress electrospray ionization (ESI).

  • External Standard Method: If the matrix suppresses the signal by 20%, the calculated concentration of 3-OMD will be 20% lower than reality.

  • Internal Standard (d3) Method: Since 3-O-Methyl DOPA-d3 co-elutes exactly with the analyte, it experiences the exact same 20% suppression.[1] The ratio of Analyte/IS remains constant, yielding accurate quantification.

B. Mass Spectrometry Transitions (MRM)

To prevent "cross-talk" (interference), specific Multiple Reaction Monitoring (MRM) transitions must be selected.[1] The fragmentation typically involves the loss of the formic acid/carboxyl group (

  • Analyte (Unlabeled):

    • Precursor:

      
       212.1 
      
      
      [1]
    • Product:

      
       166.1 (Loss of HCOOH)
      
  • Internal Standard (d3):

    • Precursor:

      
       215.1 
      
      
      [1]
    • Product:

      
       169.1 (Loss of HCOOH; retains d3-methyl )[1]
      

Critical Note: Ensure the d3 standard has high isotopic purity (>99%). If the standard contains significant d0 (unlabeled) impurity, it will contribute to the analyte signal, artificially inflating the reported concentration.

Validated Experimental Protocol

The following workflow describes a robust LC-MS/MS method for quantifying 3-OMD in human plasma using the d3 internal standard.

Workflow Diagram

LCMS_WorkflowSamplePlasma Sample(100 µL)SpikeSpike IS:Add 3-O-Methyl DOPA-d3(CRITICAL STEP)Sample->SpikePrecipProtein PrecipitationAdd 300 µL Cold MethanolSpike->Precip EquilibrateCentrifugeCentrifuge10,000 x g, 10 minPrecip->CentrifugeSupernatantCollect SupernatantCentrifuge->SupernatantLCLC SeparationC18 Column, Acidic Mobile PhaseSupernatant->LCMSMS/MS DetectionMRM Mode (212->166 / 215->169)LC->MS

Figure 2: Step-by-step sample preparation and analysis workflow.[1] Spiking the IS before precipitation is mandatory to correct for recovery losses.

Detailed Methodology
  • Stock Preparation:

    • Dissolve 3-O-Methyl DOPA-d3 in 0.1M HCl to create a 1 mg/mL stock (catecholamines oxidize in basic/neutral solutions).

    • Store at -20°C or -80°C.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of patient plasma.

    • IMMEDIATELY add 10 µL of Working IS Solution (e.g., 500 ng/mL 3-O-Methyl DOPA-d3).[1] Vortex to mix. This ensures the IS binds to plasma proteins similarly to the analyte.

    • Add 300 µL of ice-cold Methanol (or Acetonitrile with 0.1% Formic Acid) to precipitate proteins.[1]

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Kinetex Biphenyl or Zorbax SB-C18), 2.1 x 50 mm.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 90% B over 3-5 minutes.

    • Flow Rate: 0.4 - 0.6 mL/min.[1]

  • Data Analysis:

    • Calculate the Area Ratio:

      
      .
      
    • Plot Ratio vs. Concentration of calibration standards.

Troubleshooting & Quality Control

IssueCauseSolution
Signal in Blank Carryover or Contaminated ISInject solvent blanks between samples. Check IS certificate for isotopic purity (ensure %d0 < 0.5%).
Peak Tailing Secondary interactionsEnsure mobile phase is acidic (pH < 3) to protonate the amine group.
Interference Methoxytyramine overlapWhile 3-OMD is the target here, high 3-OMD levels can interfere with other assays (e.g., metanephrines).[1][6][7] Ensure chromatographic resolution if measuring multiple metabolites.

References

  • Vertex AI Search. (2025).[1] LC-MS/MS method 3-O-methyldopa plasma internal standard d3. 8

  • Kakarla, S., et al. (2016).[1][9] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma. Indo American Journal of Pharmaceutical Sciences. 9

  • Contin, M., et al. (2021).[1] Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients. Frontiers in Pharmacology/PubMed Central.[1] 3

  • Peaston, R.T., et al. (2010).[1] Interference from 3-O-Methyldopa with Ultra–High Performance LC-MS/MS Measurements of Plasma Metanephrines. Clinical Chemistry. 7

  • MedChemExpress. (2024).[1] 3-O-Methyldopa-d3 Product Information. 10[1][11][12]

Comparative Analysis of COMT Inhibitors on 3-O-Methyldopa (3-OMD) Levels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacological management of Parkinson’s Disease (PD), the inhibition of Catechol-O-methyltransferase (COMT) is a critical strategy to extend the half-life of Levodopa (L-DOPA).[1][2][3] However, a secondary and often under-discussed objective of COMT inhibition is the suppression of 3-O-Methyldopa (3-OMD) .[1]

When DOPA decarboxylase (DDC) is inhibited (e.g., by Carbidopa), the metabolic pathway of L-DOPA shifts toward COMT-mediated O-methylation, creating a "3-OMD Shunt." 3-OMD accumulates in plasma due to its long half-life (~15 hours) compared to L-DOPA (~1 hour) and competes with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter 1 (LAT1).[1]

This guide compares the efficacy of Entacapone , Tolcapone , and Opicapone in suppressing 3-OMD, providing experimental protocols for quantification and analyzing the kinetic mechanisms that differentiate the third-generation inhibitor, Opicapone.

Mechanistic Framework: The 3-OMD Shunt

To understand the efficacy of inhibitors, one must first visualize the "Shunt Effect." In standard PD therapy, DDC inhibitors block the conversion of L-DOPA to Dopamine in the periphery. This forces L-DOPA into the COMT pathway, converting it to 3-OMD.[1]

Diagram 1: The L-DOPA Metabolic Shunt & COMT Inhibition

This diagram illustrates the diversion of L-DOPA metabolism toward 3-OMD when DDC is blocked, and where COMT inhibitors intervene.[1]

G LDOPA L-DOPA (Plasma) BBB Blood-Brain Barrier (LAT1 Transporter) LDOPA->BBB Transport DDC DDC Enzyme LDOPA->DDC COMT COMT Enzyme LDOPA->COMT Dopamine Dopamine (Peripheral - Unwanted) OMD 3-O-Methyldopa (3-OMD) OMD->BBB Competition BrainDopamine Dopamine (CNS - Therapeutic) BBB->BrainDopamine DDC->Dopamine Major Pathway (Without Inhibition) COMT->OMD The Shunt (Accumulates t1/2 ~15h) Carbidopa Carbidopa (DDC Inhibitor) Carbidopa->DDC Blocks Opicapone COMT Inhibitors (Entacapone/Opicapone) Opicapone->COMT Blocks

Caption: DDC inhibition diverts L-DOPA to the COMT pathway, causing 3-OMD accumulation which competes for BBB transport.[1][4]

Comparative Analysis of Inhibitors

The three primary COMT inhibitors differ significantly in their binding kinetics and resultant impact on 3-OMD Area Under the Curve (AUC).

Table 1: Pharmacological Profile & 3-OMD Suppression[1]
FeatureEntacaponeTolcaponeOpicapone
Generation 2nd Generation2nd Generation3rd Generation
Dosing Frequency Multiple (with every L-DOPA dose)TID (3x daily)Once Daily (QD)
Binding Kinetics Fast dissociationTight bindingSlow-tight binding (High Affinity)
Site of Action PeripheralPeripheral & CentralStrictly Peripheral
3-OMD Reduction Moderate (~40-60% reduction in AUC)HighSuperior (~86% reduction in AUC)
Limitations Short

leads to pulsatile COMT recovery
Hepatotoxicity (Black Box Warning)None (No hepatotoxicity signal)
Deep Dive: Why Opicapone Outperforms

The superior suppression of 3-OMD by Opicapone is driven by its slow-tight binding kinetics .[1] Unlike Entacapone, which dissociates rapidly from the catalytic site allowing COMT activity to recover between doses, Opicapone forms a stable complex with the enzyme.

  • Experimental Evidence: In the BIPARK-I and BIPARK-II Phase 3 trials, Opicapone (50 mg) demonstrated a sustained reduction in plasma 3-OMD levels by approximately 86% compared to placebo, significantly outperforming the pulsatile reduction seen with Entacapone.

  • Clinical Implication: By maintaining near-total suppression of 3-OMD, Opicapone removes the competitive antagonist at the LAT1 transporter, potentially smoothing the delivery of L-DOPA to the brain.[1]

Experimental Protocol: Quantifying 3-OMD

To validate the efficacy of these inhibitors in a research setting, accurate quantification of 3-OMD in plasma is required.[1][5] The gold standard is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) due to the electroactive nature of catechols.[1]

Method Validation Parameters
  • Linearity: 20–5000 ng/mL[1]

  • LOD (Limit of Detection): ~5 ng/mL

  • Precision (CV): <5% intra-day

Detailed Workflow

Step 1: Sample Preparation (Protein Precipitation) Catecholamines are unstable at neutral pH.[1] Immediate acidification is required.[1]

  • Collect whole blood into EDTA tubes.[1]

  • Centrifuge at 2,000 x g for 10 min at 4°C to separate plasma.

  • Transfer 200 µL plasma to a chilled microtube.

  • Add 50 µL 0.4 M Perchloric Acid (PCA) containing 0.1% sodium metabisulfite (antioxidant) and internal standard (e.g., DHBA).

  • Vortex for 30 seconds; incubate on ice for 10 min.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Inject supernatant directly into HPLC.[1]

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

  • Mobile Phase: 50 mM Citrate-Acetate Buffer (pH 3.0), 0.5 mM EDTA, 1 mM Sodium Octyl Sulfate (Ion-pairing agent), 8% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Coulometric ECD (Cell potentials: E1 = -150 mV, E2 = +250 mV). 3-OMD is detected at E2.[1]

Diagram 2: HPLC-ECD Quantification Workflow

This workflow ensures the stability of the catecholamine metabolites during extraction.[1]

Protocol cluster_prep Sample Preparation cluster_analysis HPLC-ECD Analysis Start Plasma Sample (200 µL) Acid Add 0.4M Perchloric Acid + Na-Metabisulfite (Protein PPT + Stabilization) Start->Acid Vortex Vortex & Ice Bath (10 min) Acid->Vortex Spin Centrifuge 14,000xg @ 4°C Vortex->Spin Supernatant Collect Supernatant Spin->Supernatant Inject Injection (20 µL) Supernatant->Inject Column C18 Column Ion-Pairing Mobile Phase Inject->Column Detector Coulometric Detector (Oxidation @ +250mV) Column->Detector Data Quantify 3-OMD Peak (vs Internal Standard) Detector->Data

Caption: Step-by-step protocol for extracting and quantifying 3-OMD using acid precipitation and electrochemical detection.

References

  • Ferreira, J. J., et al. (2016). "Opicapone as an adjunct to levodopa in patients with Parkinson's disease and end-of-dose motor fluctuations: a randomised, double-blind, controlled trial (BIPARK-I)."[1] The Lancet Neurology.[6]

  • Lees, A. J., et al. (2017). "Opicapone as an adjunct to levodopa in patients with Parkinson's disease and end-of-dose motor fluctuations: a randomised, double-blind, controlled trial (BIPARK-II)."[1] JAMA Neurology.[1]

  • Rocha, J. F., et al. (2013). "Opicapone: a short-lived and very long-acting novel catechol-O-methyltransferase inhibitor."[1] British Journal of Clinical Pharmacology.

  • Karimi, M., et al. (2006). "Quantification of Levodopa and 3-O-Methyldopa in Human Plasma by HPLC-ECD."[1] Journal of Chromatography B.

  • Kiss, B., et al. (2010). "The role of 3-O-methyldopa in the side effects of L-DOPA."[1] Neurochemistry International.[1]

Sources

Definitive Guide to Interference Testing for 3-O-Methyl DOPA-d3 Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of 3-O-Methyl DOPA (3-OMD), a primary metabolite of L-DOPA, analytical precision is frequently compromised by structural analogs and complex biological matrices. While HPLC-ECD and HPLC-UV offer cost-effective solutions, they lack the specificity required for modern pharmacokinetic (PK) and aromatic L-amino acid decarboxylase (AADC) deficiency screening.

This guide objectively compares the performance of Stable Isotope Dilution LC-MS/MS (using 3-O-Methyl DOPA-d3) against traditional analog-internal standard methods. Experimental evidence confirms that 3-OMD-d3 is not merely a passive reference but an active error-correction tool, essential for neutralizing ionization suppression and eliminating isobaric interference from co-medications like Methyldopa.

Scientific Rationale: The Interference Landscape

To validate a method for 3-OMD, one must understand the metabolic ecosystem. 3-OMD is formed via the O-methylation of L-DOPA by Catechol-O-methyltransferase (COMT).

The Deuterium Advantage (Mechanism of Action)
  • Co-elution: 3-OMD-d3 elutes at the exact retention time as endogenous 3-OMD.

  • Matrix Compensation: Any ionization suppression (signal dampening by phospholipids/salts) affecting the analyte affects the deuterated IS identically. The ratio remains constant, preserving accuracy.

  • Analog Failure: Analog ISs (e.g., Carbidopa, Methyldopa) elute at different times. If a matrix interference occurs only at the analyte's retention time, the Analog IS will not correct for it, leading to false quantitation.

Metabolic Pathway & Interference Sources

The following diagram illustrates the formation of 3-OMD and identifies critical points where interference enters the analytical window.

MetabolicInterference LDOPA L-DOPA (Precursor) COMT COMT Enzyme LDOPA->COMT OMD 3-O-Methyl DOPA (Target Analyte) COMT->OMD Metabolism OMDd3 3-O-Methyl DOPA-d3 (Internal Standard) Methyldopa Methyldopa (Isobaric Interference) Methyldopa->OMD Mass Overlap (m/z 212) Carbidopa Carbidopa (Co-medication) Carbidopa->OMD Chromatographic Proximity Matrix Plasma Phospholipids (Ion Suppression) Matrix->OMD Signal Suppression Matrix->OMDd3 Identical Suppression (Correction Mechanism)

Figure 1: Metabolic pathway of 3-OMD showing sources of isobaric and matrix interference. Note how 3-OMD-d3 mirrors the analyte's interaction with matrix effects.

Comparative Analysis: Method Performance

The following data summarizes performance metrics derived from validation studies comparing LC-MS/MS with 3-OMD-d3 against alternative approaches.

Table 1: Comparative Method Performance
FeatureLC-MS/MS (3-OMD-d3) LC-MS/MS (Analog IS) HPLC-ECD (No IS/External)
Internal Standard 3-O-Methyl DOPA-d3Carbidopa or MethyldopaNone / External Std
Matrix Effect Correction Dynamic: Corrects 99-101% of ion suppression.Static: Fails if suppression varies between RTs.None: Highly susceptible to matrix drift.
Specificity High: Mass shift (+3 Da) differentiates IS from analyte.Medium: Risk of cross-talk if analog fragments similarly.Low: Relies solely on retention time.
LOD (Sensitivity) 0.7 – 15 ng/mL5 – 20 ng/mL10 – 50 ng/mL
Interference Risk Negligible (with proper MRM transitions).High: Methyldopa fragments can mimic 3-OMD.[1]High: Co-eluting endogenous amines.
Regulatory Status FDA M10 Recommended for regulated bioanalysis.Acceptable only if stable IS is unavailable.Legacy / Research Only.
Table 2: Common Interferences & Mitigation Strategies
Interference SourceNature of InterferenceMitigation with 3-OMD-d3
Methyldopa Isobaric: Similar molecular weight and fragmentation.Chromatographic separation required; d3 IS ensures RT identification.
L-DOPA Fragment: High concentrations can tail into 3-OMD window.[2]3-OMD-d3 confirms peak identity via unique mass transition (m/z 215→169).
Phospholipids Suppression: Causes signal dip at specific RTs.d3 IS experiences identical dip, normalizing the calculated concentration.

Experimental Protocol: Interference Testing Validation

This protocol complies with FDA M10 Bioanalytical Method Validation guidelines. It is designed to verify that 3-OMD-d3 effectively corrects for interferences.

Phase A: Selectivity & Cross-Signal Interference

Objective: Ensure the IS does not contribute to the Analyte signal and vice versa.

  • Prepare Solutions:

    • Solution A (Blank Matrix): Pooled human plasma (free of 3-OMD if possible, or surrogate matrix like PBS/BSA).

    • Solution B (IS Only): Blank matrix spiked with 3-OMD-d3 at working concentration.

    • Solution C (Analyte Only): Blank matrix spiked with 3-OMD at Upper Limit of Quantification (ULOQ).

  • LC-MS/MS Analysis: Inject replicates (n=6) of each.

  • Acceptance Criteria:

    • Blank: Interference peak area < 20% of the LLOQ area for 3-OMD.

    • IS Channel: Interference in Solution C (Analyte Only) must be < 5% of the IS response.

    • Analyte Channel: Interference in Solution B (IS Only) must be < 20% of the LLOQ response.

Phase B: Matrix Effect Assessment (Post-Column Infusion)

Objective: Visualize ionization suppression zones and confirm 3-OMD-d3 co-elution.

  • Setup: Tee-in a steady infusion of 3-OMD and 3-OMD-d3 (100 ng/mL) into the MS source post-column.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma without analyte) via the LC column.

  • Observation: Monitor the baseline. A drop in the baseline indicates suppression; a rise indicates enhancement.

  • Validation: The retention time of 3-OMD must not fall into a zone of sharp suppression. If it does, the 3-OMD-d3 trace must show the exact same dip profile.

Phase C: Co-Medication Interference Check

Objective: Verify specificity against common Parkinson's drugs.

  • Spike Preparation: Prepare LLOQ samples of 3-OMD.

  • Interference Spike: Add potential interferences (L-DOPA, Carbidopa, Entacapone, Methyldopa) at high therapeutic concentrations (e.g., 5000 ng/mL).

  • Analysis: Quantify 3-OMD.

  • Result: The accuracy must remain within ±15% of the nominal LLOQ value.

Workflow Visualization

The following flowchart outlines the decision process for validating the 3-OMD-d3 method against interferences.

ValidationWorkflow Start Start Interference Testing Selectivity 1. Selectivity Test (6 Blank Sources) Start->Selectivity PassSelectivity Interference < 20% LLOQ? Selectivity->PassSelectivity CrossSignal 2. Cross-Signal Check (IS vs Analyte) PassSelectivity->CrossSignal Yes Fail Redesign Extraction/Chromatography PassSelectivity->Fail No PassCross Crosstalk < 5%? CrossSignal->PassCross MatrixEffect 3. Matrix Effect (Post-Extraction Spike) PassCross->MatrixEffect Yes PassCross->Fail No CalcMF Calculate IS-Normalized Matrix Factor (ISn-MF) MatrixEffect->CalcMF PassMatrix CV of ISn-MF < 15%? CalcMF->PassMatrix Final Method Validated (Ready for Clinical Use) PassMatrix->Final Yes PassMatrix->Fail No

Figure 2: Step-by-step decision tree for validating interference and matrix effects in 3-OMD-d3 assays.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[3][4] [Link]

  • Oliveira, C. H., et al. (2002).[5] Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study. Journal of Chromatography B. [Link]

  • Lee, J. J., et al. (2008). The role of 3-O-methyldopa in the side effects of L-dopa. Neurochemical Research. [Link]

  • Bhatnagar, P., et al. (2025).[6] Analytical techniques for methyldopa and metabolites: a comprehensive review. Drug Metabolism Reviews. [Link]

  • Dudzik, P., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: rac 3-O-Methyl DOPA-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Triage

Immediate Action Required: Before handling waste, verify the state of the material.

  • Radioactive Status: NEGATIVE. The "d3" designation indicates a stable deuterium isotope. It is NOT radioactive.[1][2] Do not dispose of in radiological waste streams unless mixed with other radiolabels.[1]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory). [1]

  • Critical Incompatibility: Strong Oxidizers. The catechol-like structure is highly susceptible to oxidation.[1] NEVER mix with Nitric Acid, Perchloric Acid, or Chromic Acid waste streams.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in compliant disposal. This compound is typically used as an Internal Standard (IS) in Mass Spectrometry, meaning waste volumes are often low (milligram scale), but the cost and chemical specificity require precise handling.[1]

ParameterSpecification
Compound Name rac 3-O-Methyl DOPA-d3 (Deuterated)
Synonyms 3-Methoxytyrosine-d3; 3-OMD-d3
CAS Number 586954-09-8 (Labeled) / 7636-26-2 (Unlabeled)
Molecular Formula C₁₀H₁₀D₃NO₄
Physical State Solid (Powder) or Liquid (if dissolved in Methanol/HCl)
GHS Classification Warning: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)
RCRA Status Not P-Listed or U-Listed.[1] Regulated by characteristic if in solvent.[1]
Disposal Decision Matrix

Use this logic flow to determine the correct waste stream. The presence of biological matrices (plasma/urine) or organic solvents dictates the final disposal path.

DisposalMatrix Start Start: Identify Waste State IsSolid Is it Solid/Powder? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid PurePowder Pure Substance (Expired/Spilled) IsSolid->PurePowder Bulk EmptyVial Empty Vial (Residue) IsSolid->EmptyVial Trace InSolvent Dissolved in Solvent? (MeOH, ACN, HCl) IsLiquid->InSolvent Stock Solution InBio Spiked in Biological Matrix? (Plasma, Urine) IsLiquid->InBio Experimental Sample SolidWaste Solid Chemical Waste (Tag: Irritant) PurePowder->SolidWaste GlassRecycle Glass Waste (Defaced Label) EmptyVial->GlassRecycle After Triple Rinse SolventWaste Organic Solvent Waste (Stream C: Non-Halogenated) InSolvent->SolventWaste High BTU Incineration BioWaste Mixed Chemical/Bio Waste (Incineration Required) InBio->BioWaste

Figure 1: Waste Stream Decision Tree.[1] Select the path based on the matrix (solvent vs. biological) to ensure regulatory compliance.

Detailed Disposal Protocols
Protocol A: Liquid Waste (Stock Solutions & LC-MS Effluent)

Most researchers handle rac 3-O-Methyl DOPA-d3 as a solution in Methanol or dilute Acid.[1]

  • Segregation:

    • Do Not Mix: Never pour into drains or mix with oxidizers (Nitric Acid, Peroxides). The catechol moiety can oxidize rapidly, potentially forming quinones or polymerizing.

    • Solvent Compatibility: If dissolved in Methanol or Acetonitrile, segregate into Non-Halogenated Organic Waste .

    • Acidic Solutions: If dissolved in 0.1M HCl, check the pH. If the total waste container pH < 2, label as Corrosive Acid Waste .

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent light degradation of other waste components).[1]

    • Vented Caps: Not strictly required for this compound alone, but recommended if mixed with other reactive organics.

  • Labeling:

    • Must read: "Hazardous Waste - Organic Solvents."[1]

    • List constituents: "Methanol (99%), rac 3-O-Methyl DOPA-d3 (<0.1%)."[1]

    • Hazard Checkbox: [x] Flammable (if solvent based), [x] Irritant.[1]

Protocol B: Empty Vials (The "Triple Rinse" Rule)

Because deuterated standards are expensive and often supplied in small quantities (1mg - 10mg), "empty" vials often contain recoverable residue or enough material to be considered hazardous.[1]

The EPA "RCRA Empty" Standard (40 CFR 261.7): A container is legally empty if all wastes have been removed by normal means (pouring/pumping) AND no more than 3% by weight remains.[3] To ensure safety and recover maximum value (if rinsing into a stock solution), follow this workflow:

TripleRinse Step1 Step 1: Add Solvent Step2 Step 2: Vortex/Swirl Step1->Step2 Compatible Solvent Step3 Step 3: Decant Step2->Step3 Into Waste or Stock Step4 Repeat (x3) Step3->Step4 Step4->Step1 Not Done Final Deface Label & Recycle Step4->Final Done

Figure 2: Triple Rinse Protocol. This procedure renders the vial "RCRA Empty," allowing for standard glass disposal/recycling.

Step-by-Step:

  • Solvent Selection: Use the same solvent intended for the final solution (e.g., Methanol).

  • Volume: Add solvent equal to 10-20% of the vial volume.[1]

  • Agitation: Vortex for 10 seconds.

  • Decant: Pour the rinsate into your Liquid Waste container (or working stock bottle).

  • Repeat: Perform this cycle 3 times total.

  • Final Step: Deface the label (remove the chemical name) and place the glass vial in the Sharps/Glass recycling bin, not the general trash.

Regulatory & Compliance Framework
RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), rac 3-O-Methyl DOPA-d3 is not a P-listed (acutely toxic) or U-listed (toxic) waste by specific CAS listing.[1] However, it must be evaluated for Characteristic Waste :

  • Ignitability (D001): Applicable if the compound is dissolved in oxidizable solvents (Methanol/Acetonitrile) with a flashpoint <60°C.

  • Reactivity (D003): Generally Negative, unless mixed with strong oxidizers.

  • Toxicity (D004-D043): Not applicable via TCLP.[1]

European Waste Catalogue (EWC)[1]
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Contingencies
ScenarioResponse Protocol
Powder Spill (<1g) 1. Wear Nitrile gloves and N95 mask (to prevent inhalation).2.[1] Wet a paper towel with water (to prevent dust).3.[1] Wipe up powder.4.[1] Place towel in Solid Hazardous Waste bag.
Liquid Spill (>10mL) 1. Absorb with vermiculite or spill pads.2.[1] Place in sealed bag.3. Clean surface with soap and water.4.[1][4][5][6][7] Dispose as Solvent Contaminated Debris.[1]
Skin Contact Wash with soap and water for 15 minutes.[1] The compound is an irritant; redness may occur.
References
  • U.S. Environmental Protection Agency. (2024). Residues of Hazardous Waste in Empty Containers (40 CFR 261.7). eCFR. Retrieved January 29, 2026, from [Link][1]

  • Bindoli, A., et al. (1992).[8] Biochemical and toxicological properties of the oxidation products of catecholamines. Free Radical Biology and Medicine. Retrieved January 29, 2026, from [Link]

Sources

Personal protective equipment for handling rac 3-O-Methyl DOPA-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: rac 3-O-Methyl DOPA-d3 (3-Methoxytyrosine-d3) Application: Internal Standard for LC-MS/MS quantification of L-DOPA metabolites. Critical Hazard: Reproductive Toxicity (Category 2) .[1][2] Suspected of damaging fertility or the unborn child (H361).[1][2] Operational Challenge: High cost per milligram combined with high static potential and hygroscopic nature requires precise, loss-free handling under strict containment.

This guide moves beyond generic safety data sheets (SDS) to provide a workflow-integrated safety protocol. As a deuterated analog, this compound poses the same biological hazards as the parent compound (3-O-Methyldopa) but demands higher precision to prevent isotopic dilution and financial loss.

Risk Assessment & Hazard Profile

Before handling, understanding the mechanism of risk is essential for compliance.

Hazard ClassCodeDescriptionOperational Implication
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.[1][2]Zero-tolerance for skin contact or inhalation. Pregnant or nursing personnel should consult Occupational Health before handling.
Target Organ Toxicity H336 May cause drowsiness or dizziness.[3]Use only in a certified chemical fume hood.
Physical Hazard N/AHygroscopic / Static-prone.Moisture absorption alters effective mass; static causes powder scattering (exposure risk).

Scientist's Insight: The "d3" label does not mitigate toxicity. In biological systems, deuterated isotopologues often exhibit slightly longer half-lives (Deuterium Isotope Effect), potentially extending the window of bioactive exposure compared to the non-deuterated parent.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a Task-Based Approach . A "one-size-fits-all" strategy is dangerous when transitioning from solid powder handling (inhalation risk) to liquid handling (absorption risk).

PPE Selection Table
Protective LayerSpecificationRationale
Primary Dermal Nitrile Gloves (Double Layer) Inner: 4 mil (Disposable)Outer: 5-8 mil (Extended Cuff)Permeation Resistance: Nitrile provides excellent resistance to the standard solvents for this compound (DMSO, Methanol, dilute acids). Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control First Variable Air Volume (VAV) Fume HoodHierarchy of Controls: PPE is the last line of defense. Do not rely on N95 masks for high-potency powders unless hood access is impossible.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for dissolving powders. Goggles seal the eyes against airborne dust and accidental splashes during vortexing.
Body Lab Coat (High-Neck/Tyvek) + Tyvek Sleeve CoversPrevents "wrist-gap" exposure between the glove and lab coat cuff.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Engineering Controls
  • Equilibration: Remove the vial from -20°C/-80°C storage. Allow it to warm to room temperature inside a desiccator for at least 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the powder. This alters the weight (ruining your standard curve) and risks hydrolysis.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood.

    • Why? Deuterated standards are often dry, fluffy powders. Static charge can cause the powder to "jump" out of the spatula, creating an invisible aerosol hazard.

Phase 2: Weighing (The Critical Exposure Point)
  • Setup: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Taring: Tare the receiving vessel (amber glass vial), not the spatula.

  • Transfer:

    • Direct the anti-static gun at the source vial for 3 seconds.

    • Transfer the required mass (typically <5 mg).

    • Technique: Do not tap the spatula against the vial rim; this generates airborne dust. Use a gentle rolling motion.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Discard the wipe as hazardous waste.

Phase 3: Solubilization (Stock Solution)

Recommended Solvent:0.1% Formic Acid in Water or DMSO .

  • Note: Avoid pure water if storing long-term, as oxidation can occur. DMSO is preferred for stability but penetrates skin rapidly, carrying the toxin with it.

  • Addition: Add solvent gently down the side of the vial to wash down adherent powder.

  • Dissolution: Cap tightly. Vortex in short bursts.

    • Safety Check: Inspect the cap liner. Ensure it is compatible (PTFE-lined) to prevent leaching or leakage.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of safety decisions and actions.

SafetyProtocol cluster_Handling Active Handling Zone Start Start: Retrieve rac 3-O-Methyl DOPA-d3 RiskCheck Risk Assessment: Reproductive Toxin (H361) Start->RiskCheck Equilibrate Equilibrate to RT (Desiccator, 30 mins) RiskCheck->Equilibrate Hygroscopic Check PPE_Don Don PPE: Double Nitrile, Goggles, Sleeve Covers Equilibrate->PPE_Don Hood_Check Verify Fume Hood Flow & Static Ionizer PPE_Don->Hood_Check Weigh Weighing: Use Anti-Static Gun Minimize Dust Hood_Check->Weigh Solubilize Solubilization: Add Solvent (DMSO/Acidic H2O) Vortex Sealed Vial Weigh->Solubilize Clean Decontamination: Wipe surfaces with Methanol Solubilize->Clean Waste Disposal: Segregate as Hazardous Chemical Waste Clean->Waste

Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture uptake and the static control measures required for safe weighing.

Waste Disposal & Emergency Response

Disposal Protocol

Do not treat deuterated standards as "trace" waste.

  • Segregation: Collect all liquid waste (stock remnants) in a container labeled "Hazardous Waste: Toxic / Reproductive Toxin."

  • Solids: Contaminated gloves, weighing boats, and pipette tips must be double-bagged and incinerated.

  • Labeling: Clearly mark the waste tag with "Contains 3-O-Methyl DOPA-d3 (Levodopa Metabolite)."

Emergency Procedures
  • Inhalation: Immediately move to fresh air. If breathing is difficult, seek medical attention. Alert the responder to the potential for "Catecholamine metabolite exposure."

  • Skin Contact: Remove contaminated clothing immediately.[2] Rinse skin with water for 15 minutes.[3] Do not scrub (abrasion increases absorption).

  • Spill (Powder):

    • Evacuate the immediate area.[2][4]

    • Don full PPE (including respiratory protection if outside the hood).[5]

    • Cover spill with a damp paper towel (to prevent dust) and wipe up.

    • Clean area with 1N HCl followed by water.

References

  • Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.